Tebufenozide-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-tert-butyl-2,4,6-trideuterio-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide |
InChI |
InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i2D3,3D3,12D,13D,14D |
InChI Key |
QYPNKSZPJQQLRK-ZYICQLFUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the exact mass of Tebufenozide-d9?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. This document summarizes its physicochemical properties, provides a detailed analytical methodology for its quantification, and explores its biological mechanism of action and metabolic fate.
Core Data Presentation
Quantitative data for this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | Tebufenozide |
| IUPAC Name | N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | C₂₂H₂₈N₂O₂ |
| Exact Mass (Da) | 361.271568854[1] | 352.215078140 |
| Monoisotopic Mass (Da) | 361.271568854 | 352.215078140 |
| Molecular Weight ( g/mol ) | 361.53[2] | 352.478 |
| CAS Number | 1246815-86-0 | 112410-23-8[3] |
Experimental Protocols
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of Tebufenozide in complex matrices and is suitable for the quantification of this compound, often used as an internal standard.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined procedure for the extraction of pesticide residues from food matrices.
-
Extraction:
-
Homogenize 10-15 g of the sample (e.g., vegetable or fruit tissue).
-
Add an equal volume of acetonitrile.
-
Add the appropriate amount of this compound as an internal standard.
-
Add magnesium sulfate and sodium acetate (for partitioning and to control pH).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 sorbent (to remove nonpolar interferences), and magnesium sulfate (to remove excess water).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound is the protonated molecule [M+H]⁺. Based on the known fragmentation of Tebufenozide, the following transitions are predicted for this compound:
-
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | ~371.3 | ~297.2 | 15-25 |
| This compound | ~371.3 | ~133.1 | 25-35 |
Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Signaling and Metabolic Pathways
Mechanism of Action: Ecdysone Receptor Agonism
Tebufenozide acts as a nonsteroidal agonist of the ecdysone receptor (EcR), a key regulator of insect molting and development. By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), Tebufenozide prematurely activates the ecdysone signaling cascade, leading to a lethal, incomplete molt in larval insects.
Metabolic Pathway of Tebufenozide in Rats
In vivo studies in rats have shown that Tebufenozide is metabolized primarily through oxidation of the alkyl substituents on its aromatic rings. The major metabolic transformations occur at the ethyl and methyl groups.
References
Tebufenozide-d9: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tebufenozide-d9, the deuterated analog of the insecticide Tebufenozide. It details the chemical structure, physicochemical properties, and known biological activities of this compound. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds in metabolic studies, as analytical standards, or in the investigation of insecticide resistance and mode of action. While specific experimental data for the deuterated form is limited in publicly accessible literature, this guide compiles the available information and extrapolates from the extensive data on its non-deuterated counterpart, Tebufenozide.
Chemical Structure and Properties
This compound is a synthetic insect growth regulator and a deuterated analog of Tebufenozide. The deuterium labeling is located on the two methyl groups of the 3,5-dimethylbenzoyl moiety and on the tert-butyl group.
Chemical Structure:
-
IUPAC Name: N'-tert-butyl-N'-(3,5-di(trideuteriomethyl)benzoyl)-4-ethylbenzohydrazide[1][2][3]
-
Molecular Weight: 361.53 g/mol [1]
Physicochemical Properties:
A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. Data for the non-deuterated form, Tebufenozide, is included for comparison, as the properties are expected to be very similar.
| Property | This compound | Tebufenozide |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | C₂₂H₂₈N₂O₂[4] |
| Molecular Weight | 361.53 g/mol [1] | 352.47 g/mol [4] |
| CAS Number | 2469006-89-9[2][3] | 112410-23-8[4] |
| Melting Point | Not available | 191 °C[4] |
| Solubility in Water | Not available | 0.83 mg/L[4] |
| Appearance | Not available | White to off-white solid |
Spectroscopic Data
Experimental Protocols
A detailed, publicly available experimental protocol for the synthesis of this compound could not be identified in the performed search. The synthesis of deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-deuterated compound. General synthetic strategies for Tebufenozide and its analogs have been published, which could potentially be adapted for the synthesis of the deuterated version.[5][6][7]
General Synthetic Approach for Tebufenozide Analogues:
The synthesis of diacylhydrazine insecticides like Tebufenozide generally involves the reaction of a substituted benzoic acid chloride with a substituted hydrazine. For this compound, this would likely involve the use of 3,5-bis(trideuteriomethyl)benzoic acid and N'-tert-butyl-4-ethylbenzohydrazide, with the tert-butyl group also being deuterated.
Biological Activity and Signaling Pathways
Tebufenozide acts as a potent and selective ecdysone receptor agonist in lepidopteran insects.[8][9][10] Ecdysone is a crucial steroid hormone that regulates molting and metamorphosis. By mimicking the action of ecdysone, Tebufenozide binds to the ecdysone receptor complex, leading to a premature and lethal molt.[8][9][11]
4.1. Ecdysone Receptor Signaling Pathway:
The binding of Tebufenozide to the ecdysone receptor (EcR) and its heterodimeric partner, ultraspiracle protein (USP), triggers a cascade of gene expression that initiates the molting process. This ultimately leads to the insect's death due to an inability to complete the molt properly.
References
- 1. This compound | C22H28N2O2 | CID 71752339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]
- 4. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.) » Growing Science [growingscience.com]
- 8. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. | Semantic Scholar [semanticscholar.org]
- 11. Sequencing and structural homology modeling of the ecdysone receptor in two chrysopids used in biological control of pest insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Tebufenozide-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Tebufenozide-d9. The document details the synthetic pathway, experimental protocols, and analytical methods for determining the isotopic enrichment of this deuterated analog of the insecticide Tebufenozide.
Introduction
Tebufenozide is a diacylhydrazine insecticide that acts as an ecdysone agonist, inducing a premature and lethal molt in lepidopteran larvae.[1] Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of Tebufenozide residues in environmental and biological matrices using mass spectrometry-based methods. This guide outlines a plausible synthetic route and the analytical workflow for ensuring the high isotopic purity of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key deuterated and non-deuterated intermediates.[2] The core of the synthesis is the formation of the diacylhydrazine structure from substituted benzoyl chlorides and a hydrazine derivative.
Key Precursors
-
3,5-Dimethyl-d6-benzoyl chloride (Deuterated intermediate)
-
tert-Butylhydrazine hydrochloride
-
4-Ethylbenzoyl chloride
Proposed Synthetic Pathway
The synthesis commences with the reaction of 3,5-dimethyl-d6-benzoyl chloride with tert-butylhydrazine to form an intermediate mono-acylated hydrazine. This intermediate is subsequently acylated with 4-ethylbenzoyl chloride to yield the final product, this compound.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N'-(3,5-Dimethyl-d6-benzoyl)-tert-butylhydrazine
-
To a stirred solution of tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add triethylamine (3.04 g, 30 mmol) dropwise.
-
After stirring for 15 minutes, add a solution of 3,5-dimethyl-d6-benzoyl chloride (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude N'-(3,5-Dimethyl-d6-benzoyl)-tert-butylhydrazine from the previous step in anhydrous tetrahydrofuran (50 mL).
-
Add sodium hydride (0.48 g, 60% dispersion in mineral oil, 12 mmol) portionwise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of 4-ethylbenzoyl chloride (1.69 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Isotopic Purity Analysis
The isotopic purity of the synthesized this compound is a critical parameter and is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Isotopic Purity of this compound
| Parameter | Result |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ |
| Molecular Weight (Tebufenozide) | 352.47 g/mol [3] |
| Molecular Weight (this compound) | 361.53 g/mol [4] |
| Isotopic Enrichment (by HRMS) | > 98% |
| Deuterium Incorporation (by ¹H NMR) | > 98% |
Experimental Protocol: Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of Tebufenozide and this compound.
-
Data Analysis: Determine the relative abundance of the [M+H]⁺ ions corresponding to the unlabeled Tebufenozide (m/z 353.22) and the fully deuterated this compound (m/z 362.28). Calculate the isotopic enrichment by comparing the peak areas of the deuterated and non-deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Instrumentation: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the signals corresponding to the aromatic protons of the 3,5-dimethylbenzoyl moiety. The absence or significant reduction of these signals compared to the signals of the non-deuterated protons confirms the high level of deuterium incorporation.
Caption: Workflow for isotopic purity determination of this compound.
Conclusion
This guide provides a foundational understanding of the synthesis and isotopic purity analysis of this compound. The detailed protocols and workflows serve as a valuable resource for researchers involved in the development and application of stable isotope-labeled standards for analytical chemistry and drug metabolism studies. The successful synthesis of high-purity this compound is essential for the generation of reliable and accurate quantitative data in residue analysis.
References
The Ecdysone Agonist Tebufenozide: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tebufenozide, a nonsteroidal ecdysone agonist, represents a significant class of insecticides due to its high specificity and novel mode of action. It mimics the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR), a ligand-activated nuclear transcription factor. This interaction triggers a premature and incomplete molt in larval stages of targeted insects, primarily Lepidoptera, leading to cessation of feeding and eventual death. This technical guide provides a comprehensive overview of the molecular mechanism of tebufenozide, detailing its interaction with the EcR/USP heterodimer, the subsequent signaling cascade, and the physiological consequences for the insect. Furthermore, it presents a compilation of quantitative data on its biological activity and outlines detailed protocols for key experimental assays used in its characterization.
Introduction
Insect growth regulators (IGRs) are pesticides that interfere with the growth, development, and metamorphosis of insects. Tebufenozide belongs to the diacylhydrazine class of IGRs and was one of the first commercially successful insecticides acting as an ecdysone agonist.[1] Its high target selectivity and low toxicity to non-target organisms, including mammals, have made it an important tool in integrated pest management (IPM) programs.[2] Understanding the intricate mechanism of action of tebufenozide at a molecular level is crucial for the development of new, even more selective and effective insect control agents, as well as for managing the potential for insecticide resistance.
The Ecdysone Signaling Pathway: The Target of Tebufenozide
In insects, the steroid hormone 20-hydroxyecdysone (20E) is the primary regulator of molting and metamorphosis.[3] The signaling cascade initiated by 20E is the target of tebufenozide. The key components of this pathway are:
-
Ecdysone Receptor (EcR): A nuclear receptor that acts as the binding site for 20E.
-
Ultraspiracle (USP): Another nuclear receptor that forms a heterodimer with EcR. This heterodimerization is essential for DNA binding and transcriptional activity.[4]
-
Ecdysone Response Elements (EcREs): Specific DNA sequences in the promoter regions of ecdysone-responsive genes to which the EcR/USP heterodimer binds.
The binding of 20E to the EcR subunit of the EcR/USP heterodimer induces a conformational change in the complex, leading to the recruitment of coactivators and the initiation of transcription of early-response genes. These genes, in turn, activate a cascade of downstream late-response genes that orchestrate the complex process of molting.
dot
Figure 1: Simplified diagram of the natural ecdysone signaling pathway.
Mechanism of Action of Tebufenozide
Tebufenozide functions as a potent agonist of the ecdysone receptor, effectively hijacking the natural molting process.[5] Its mechanism can be broken down into the following key steps:
-
Binding to the Ecdysone Receptor: Tebufenozide binds to the ligand-binding pocket (LBP) of the EcR subunit within the EcR/USP heterodimer.[6] This binding is highly specific and of high affinity, particularly in lepidopteran species. The structural differences in the LBP across different insect orders are believed to be the basis for tebufenozide's selectivity.[6]
-
Activation of the Receptor Complex: The binding of tebufenozide mimics the action of 20E, inducing a conformational change in the EcR/USP complex. This "activated" complex is then capable of binding to EcREs on the DNA.
-
Persistent Gene Expression: Unlike the natural hormone 20E, which is periodically released and cleared from the insect's system, tebufenozide is persistent.[7] This leads to continuous and untimely activation of the ecdysone-responsive genes. The normal down-regulation of genes that should occur in the absence of 20E is prevented.[7]
-
Premature and Lethal Molt: The persistent activation of the molting cascade results in a premature and abortive molt.[1] Larvae cease feeding, undergo apolysis (the separation of the old cuticle), and attempt to form a new head capsule and cuticle, but the process is incomplete and ultimately lethal.[8]
dot
Figure 2: Mechanism of action of tebufenozide as an ecdysone agonist.
Quantitative Data on Tebufenozide Activity
The biological activity of tebufenozide has been quantified using various in vitro and in vivo assays. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: In Vitro Activity of Tebufenozide
| Assay Type | Cell Line/Preparation | Target Insect | Parameter | Value | Reference |
| Reporter Gene Assay | Bm5 (Bombyx mori) | Silkworm | EC50 | 1 nM | [9] |
| Competitive Binding Assay | Whole imaginal discs | Leptinotarsa decemlineata | I50 | 1316 nM | [10] |
| Radioligand Binding | Purified PxEcR/USP | Plutella xylostella | - | PonA binding stronger | [11] |
| Cytotoxicity Assay | Tn5B1-4 | Trichoplusia ni | - | Time & concentration dependent | [12] |
Table 2: In Vivo Activity of Tebufenozide
| Assay Type | Target Insect | Parameter | Value | Reference |
| Diet Bioassay | Spodoptera littoralis (3rd instar) | LC50 | 3.98 mg/kg diet | [3] |
| Diet Bioassay | Spodoptera littoralis (last instar) | LC50 | 3.44 mg/kg diet | [3] |
| Diet Bioassay | Cydia pomonella | LC50 | 5.17 mg/kg diet | [3] |
| Topical Application | Hyposoter didymator (parasitoid) | LC50 (L1 instar) | 1.75 mg/l | [10] |
| Diet Bioassay | Ostrinia nubilalis | LC50 | 0.285 ppm |
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand (tebufenozide) for its receptor (EcR/USP) by competing with a radiolabeled ligand.
dot
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Sequencing and structural homology modeling of the ecdysone receptor in two chrysopids used in biological control of pest insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of tebufenozide in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing Tebufenozide-d9: A Technical Guide for Researchers
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing the deuterated analytical standard, Tebufenozide-d9. Tebufenozide is a nonsteroidal ecdysone agonist insecticide that has found applications in toxicological and metabolic studies. The deuterated form, this compound, is a critical internal standard for quantitative analysis using mass spectrometry, ensuring accuracy and precision in experimental results.
Supplier and Product Comparison
Several reputable suppliers offer this compound as a certified reference material or analytical standard. The following table summarizes key quantitative data from various suppliers to facilitate an informed purchasing decision. Pricing information often requires logging into the supplier's website.
| Supplier | Product Name | CAS Number | Available Quantities | Purity/Grade |
| LGC Standards | This compound | 2469006-89-9 | Exact Weight options available | Reference Standard[1][2] |
| C/D/N Isotopes | This compound (3,5-dimethylbenzoyl-d9) | Not specified | 0.01 g, 0.05 g | Not specified[3] |
| MedchemExpress | This compound | Not specified | Custom quote required | Analytical Standard[4][5] |
| Sigma-Aldrich (TraceCERT®) | Tebufenozide | 112410-23-8 | 50 MG | Certified Reference Material[6] |
| Sigma-Aldrich (PESTANAL®) | Tebufenozide | 112410-23-8 | Not specified | Analytical Standard[7] |
| HPC Standards | Tebufenozide | 112410-23-8 | 50MG, 100MG | ISO 17034 Certified Reference Material[8] |
Note: While some suppliers are listed with the non-deuterated CAS number (112410-23-8), they are included as they are prominent suppliers of analytical standards and may offer the deuterated version upon inquiry.
Experimental Protocols
Tebufenozide and its deuterated internal standard are frequently utilized in analytical chemistry, particularly for residue analysis in environmental and agricultural samples. A common method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol: Quantification of Tebufenozide in Fruit Samples using UPLC-MS/MS with this compound as an Internal Standard
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of a fruit sample with 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and add it to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Add a known concentration of this compound internal standard to the final extract before injection.
2. UPLC-MS/MS Analysis
-
UPLC System: A standard UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both Tebufenozide and this compound. These would need to be optimized in the specific instrument.
3. Data Analysis
-
Quantify the concentration of Tebufenozide in the sample by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Visualizations
Workflow for Procurement and Use of an Analytical Standard
Procurement and laboratory workflow for an analytical standard.
Simplified p53-Dependent Apoptosis Pathway
Research has indicated that Tebufenozide can induce apoptosis in certain cell lines, such as HeLa cells, through a p53-dependent pathway.[4] The following diagram illustrates a simplified version of this signaling cascade.
Simplified p53-dependent apoptosis signaling pathway.
References
- 1. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tebufenozide certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. thomassci.com [thomassci.com]
- 8. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide on the Solubility of Tebufenozide-d9 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of Tebufenozide-d9 in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available data, details experimental protocols for solubility determination, and visualizes relevant biological and analytical pathways.
Data on Solubility
Tebufenozide, a diacylhydrazine insecticide, is generally characterized as having low solubility in water and being slightly soluble in several organic solvents. The available quantitative and qualitative data are summarized in the table below.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | 354.64 mM | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[1] |
| Ethyl Acetate | 23,800 mg/L (20 °C) | ~67.5 mM | - |
| Chloroform | Slightly Soluble | - | Qualitative data.[2] |
| Methanol | Slightly Soluble | - | Qualitative data.[2] |
| Water | 0.83 mg/L (20-25 °C) | ~0.0024 mM | For comparison.[3][4] |
Experimental Protocols
Determining the solubility of a compound like this compound is a fundamental step in many research and development processes. Below are detailed methodologies for accurately measuring solubility in organic solvents.
Method 1: Equilibrium Shake-Flask Method
This is a standard method for determining the solubility of a substance and is suitable for a wide range of solubilities.
Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vial at a high speed to further separate the solid from the liquid phase.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Method 2: High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.
Principle: A small, fixed amount of the compound is mixed with a series of solvents in a multi-well plate. The amount of dissolved compound is then determined, often using automated systems.
Apparatus:
-
Multi-well plates (e.g., 96-well)
-
Automated liquid handler
-
Plate shaker
-
Plate reader (e.g., UV-Vis or mass spectrometer interface)
-
This compound stock solution in a highly soluble solvent (e.g., DMSO)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of this compound in each test solvent.
-
Sample Preparation: Add a small, known amount of this compound to each well of the plate.
-
Solvent Addition: Dispense the different organic solvents into the wells using an automated liquid handler.
-
Mixing and Equilibration: Seal the plate and shake it for a set period at a controlled temperature.
-
Analysis: After a brief settling or centrifugation step, the concentration of the dissolved this compound in each well is determined using a plate reader.
-
Data Analysis: The solubility is calculated by comparing the measured values to the standard curve for each solvent.
Visualizations
Signaling Pathway of Tebufenozide
Tebufenozide acts as an ecdysone agonist, which is a key mechanism for its insecticidal activity. It mimics the natural insect molting hormone, 20-hydroxyecdysone, binding to the ecdysone receptor (EcR) and causing a premature and lethal molt.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary applications of Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. Its principal role in research is as an internal standard for quantitative analysis, particularly in the fields of pesticide residue analysis, metabolic studies, and environmental fate monitoring. The use of isotopically labeled standards like this compound is critical for achieving accurate and reliable results by compensating for matrix effects and variations in analytical procedures.
Application as an Internal Standard in Quantitative Analysis
This compound is predominantly used as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to that of the non-labeled Tebufenozide, but it is distinguishable by its higher mass. This allows it to be added to a sample at the beginning of the analytical process, co-eluting with the target analyte and experiencing similar effects from the sample matrix and extraction procedure. By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate quantification can be achieved.
Quantitative Data from Residue Analysis Studies
The following table summarizes the performance of analytical methods using an internal standard, which is a common application for this compound, for the quantification of Tebufenozide in various matrices.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Vegetables | LC-MS/MS | 1.0 µg/kg | 4.0 µg/kg | 90-110 | |
| Chicken Muscle | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 | |
| Milk | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 | |
| Egg | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 | |
| Aquatic Animal Products | LC-MS/MS | - | 2-20 µg/kg | 73.22-114.93 |
Experimental Protocols
General Workflow for Pesticide Residue Analysis using an Internal Standard
The following diagram illustrates a typical workflow for the analysis of pesticide residues in food or environmental samples using an internal standard like this compound.
Tebufenozide-d9: A Technical Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. The following data and protocols are intended to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a deuterated form of Tebufenozide, an insecticide that functions as an ecdysone agonist, inducing premature molting in insect larvae[1][2]. While specific data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to the non-deuterated parent compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | [3] |
| Molecular Weight | 361.5 g/mol | [3] |
| CAS Number | 1246815-86-0 | [3] |
| Appearance | Solid | [2] |
| Melting Point | 191-191.5°C | [1][4] |
| Solubility | Water: 0.83 mg/L. Chloroform: Slightly Soluble, Methanol: Slightly Soluble. | [1][2] |
| Vapor Pressure | 2 x 10⁻⁸ torr | [4] |
| log Kow | 4.25 | [4] |
Hazard Identification and Toxicology
Tebufenozide is classified as very toxic to aquatic life with long-lasting effects[5]. While it has low toxicity in mammals and birds, certain hazards should be noted[2][6].
| Hazard | Description | Source |
| Aquatic Toxicity | Very toxic to aquatic life (H400) and toxic to aquatic life with long lasting effects (H411). | [5] |
| Inhalation | High toxicity by inhalation may be fatal. May cause respiratory tract irritation. | [7] |
| Ingestion | Harmful if swallowed. | [7][8] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | [6][7] |
| Eye Contact | May cause eye irritation. | [6][7][8] |
| Systemic Effects | Excessive exposure may lead to methemoglobinemia, impairing the blood's ability to transport oxygen. Effects on the blood, blood-forming organs, kidney, and liver have been observed in animals. | [9] |
| Cellular Effects | At high concentrations (50-200 µg/ml), it can induce apoptosis and cell cycle arrest in HeLa cells. | [2][10] |
Handling Precautions and Personal Protective Equipment
Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a local exhaust system or a chemical fume hood, especially when handling the powder form to avoid dust formation[7][11].
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses or goggles[9].
-
Skin Protection: Use chemically resistant gloves[9]. Wash hands thoroughly after handling[7][11].
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved air-purifying respirator[7][9].
General Hygiene
-
Do not eat, drink, or smoke in areas where the chemical is handled[11][12].
-
Keep the compound away from food, drink, and animal feeding stuffs[7].
-
Wash hands before breaks and at the end of work[5].
Experimental Protocols: Safe Handling and Sample Preparation
The following is a generalized protocol for the safe handling and preparation of this compound for in vitro or in vivo studies.
Objective: To prepare a stock solution of this compound for experimental use.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE. Perform all weighing and initial dilutions within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust.
-
Solubilization: Add the appropriate volume of solvent to the weighed powder to achieve the desired stock concentration. Cap the vial securely.
-
Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[11]. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C[10].
-
Working Solutions: Prepare further dilutions of the stock solution as required for specific experiments.
-
Decontamination and Waste Disposal: Wipe down all surfaces with an appropriate cleaning agent. Dispose of all contaminated materials (e.g., pipette tips, tubes) as hazardous waste in accordance with local, state, and federal regulations[5][7].
Emergency Procedures
| Situation | Procedure | Source |
| Spill | Pick up mechanically. Avoid creating dust. Place in a suitable, closed container for disposal. Prevent entry into sewers or waterways. | [5][7] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. A solid water stream may be inefficient. Wear self-contained breathing apparatus if necessary. | [5][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][9] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [7][9] |
| Eye Contact | Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. If symptoms persist, consult a physician. | [5][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. | [7][9] |
Visualized Workflow: Safe Handling of this compound
References
- 1. Tebufenozide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C22H28N2O2 | CID 71752339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. maine.gov [maine.gov]
- 7. greenlife.co.ke [greenlife.co.ke]
- 8. agilent.com [agilent.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
An In-depth Technical Guide to the Isotopic Labeling Pattern of Tebufenozide-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling patterns of commercially available Tebufenozide-d9, a deuterated internal standard crucial for quantitative bioanalytical studies. This document details the known locations of deuterium incorporation, summarizes available quantitative data, and proposes a plausible synthetic pathway.
Isotopic Labeling Patterns of this compound
Analysis of information from various chemical suppliers reveals the existence of at least two distinct commercially available isotopic labeling patterns for this compound. The location of the nine deuterium atoms is critical for interpreting mass spectrometry data and ensuring the suitability of the standard for specific analytical methods.
Pattern 1: Deuteration on the 3,5-Dimethylbenzoyl Moiety
One common isotopologue of this compound features deuterium substitution on the 3,5-dimethylbenzoyl portion of the molecule. The systematic name for this variant is N-tert-butyl-2,4,6-trideuterio-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide .
In this pattern, the deuterium atoms are distributed as follows:
-
Three deuterium atoms replace the hydrogen atoms on the aromatic ring of the 3,5-dimethylbenzoyl group at positions 2, 4, and 6.
-
Six deuterium atoms replace the hydrogen atoms on the two methyl groups attached to the same aromatic ring at positions 3 and 5, forming two trideuteriomethyl (CD₃) groups.
Methodological & Application
Application Note: Quantitative Analysis of Tebufenozide in Complex Matrices using Tebufenozide-d9 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tebufenozide is a synthetic insect growth regulator that functions as an ecdysone agonist, inducing a premature and incomplete molt in lepidopteran larvae. Its widespread use in agriculture necessitates sensitive and accurate methods for its quantification in various matrices, such as food and environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of pesticide residues. The use of a stable isotope-labeled internal standard, such as Tebufenozide-d9, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantitative analysis of Tebufenozide using this compound as an internal standard with LC-MS/MS.
Principle
The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for sample preparation, followed by analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This compound is added to the sample prior to extraction to serve as an internal standard, ensuring accurate quantification by correcting for any analyte loss during sample processing and for signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Standards: Tebufenozide (analytical standard), this compound (internal standard).
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate, disodium citrate sesquihydrate.
-
Dispersive SPE: Primary secondary amine (PSA) sorbent.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tebufenozide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Tebufenozide by serial dilution of the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) until a uniform consistency is achieved.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄ and PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: Transfer the cleaned-up supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tebufenozide | 353.2 | 297.2 | 15 |
| 353.2 | 133.1 | 25 | |
| This compound | 362.3 | 306.2 | 15 |
| 362.3 | 133.1 | 25 |
Note: The MRM transitions for Tebufenozide are well-established.[2][3] The transitions for this compound are inferred based on its molecular weight and the fragmentation pattern of the unlabeled analog.
Data Presentation
The following tables present representative quantitative data for a validated method using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tebufenozide | 0.5 - 200 | > 0.995 |
Table 2: Accuracy and Precision
| Matrix | Spiking Level (ng/g) | Accuracy (Recovery %) | Precision (RSD %) |
| Apples | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| 100 | 99.8 | 2.8 | |
| Spinach | 10 | 95.3 | 6.1 |
| 50 | 97.8 | 5.4 | |
| 100 | 98.5 | 4.7 |
This data is illustrative of typical performance for a validated method using a stable isotope-labeled internal standard.
Table 3: Matrix Effect Evaluation
| Matrix | Matrix Effect (%) |
| Apples | -8.5 |
| Spinach | -25.3 |
Matrix effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. The use of this compound effectively compensates for these observed matrix effects.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tebufenozide.
Caption: Role of this compound in mitigating analytical challenges.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Tebufenozide in complex matrices. The use of this compound as an internal standard is essential for compensating for matrix effects and procedural variability, thereby ensuring high-quality, accurate, and precise results. The described QuEChERS sample preparation protocol is efficient and effective for a wide range of sample types. This method is well-suited for routine monitoring of Tebufenozide residues in food safety and environmental laboratories.
References
Application Note: High-Throughput Analysis of Tebufenozide Residues in Vegetables Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of tebufenozide residues in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Tebufenozide-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of tebufenozide residues in vegetables to ensure compliance with regulatory limits.
Introduction
Tebufenozide is a bisacylhydrazine insecticide that acts as an insect growth regulator, specifically targeting lepidopteran pests.[1] Its widespread use in agriculture necessitates reliable analytical methods to monitor its residues in food commodities to safeguard consumer health. This application note details a validated LC-MS/MS method for the determination of tebufenozide in vegetables, incorporating a deuterated internal standard for enhanced accuracy. The QuEChERS sample preparation method offers a simple, rapid, and effective extraction and cleanup, making it ideal for high-throughput laboratory settings.[2]
Experimental Protocols
Materials and Reagents
-
Standards: Tebufenozide (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Vegetable Samples: A variety of fresh vegetables (e.g., leafy greens, root vegetables, fruiting vegetables)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of tebufenozide and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare an intermediate mixed standard solution containing 10 µg/mL of tebufenozide.
-
Working Standard Solutions (1-100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard solution with methanol:water (1:1, v/v) to concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the vegetable sample using a high-speed blender.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of methanol:water (1:1, v/v).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Method Validation
The analytical method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) in various vegetable matrices.
Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 100 ng/mL, with correlation coefficients (r²) consistently greater than 0.99.
Recovery and Precision: The recovery and precision of the method were evaluated by spiking blank vegetable samples at three different concentration levels (5, 20, and 50 µg/kg). The results are summarized in the table below.
| Vegetable Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| Lettuce | 5 | 95.2 | 4.8 |
| 20 | 98.7 | 3.1 | |
| 50 | 101.5 | 2.5 | |
| Tomato | 5 | 92.8 | 5.3 |
| 20 | 96.4 | 3.9 | |
| 50 | 99.1 | 2.8 | |
| Carrot | 5 | 89.5 | 6.1 |
| 20 | 94.2 | 4.5 | |
| 50 | 97.8 | 3.2 |
The average recoveries for tebufenozide in the fortified vegetable samples ranged from 89.5% to 101.5%, with relative standard deviations (RSDs) below 7%.[1][3] These results indicate good accuracy and precision of the method.
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Parameter | Value (µg/kg) |
| LOD | 0.5 |
| LOQ | 1.5 |
The low LOD and LOQ demonstrate the high sensitivity of the method, making it suitable for detecting tebufenozide residues at levels well below the maximum residue limits (MRLs) established by regulatory agencies.
MRM Transitions
The following MRM transitions were used for the quantification and confirmation of tebufenozide and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Tebufenozide | 353.2 | 133.0 | 297.2 | 20 / 10 |
| This compound | 362.2 | 133.0 | 306.2 | 20 / 10 |
Visualizations
Figure 1. Experimental workflow for the analysis of tebufenozide in vegetables.
Conclusion
The developed LC-MS/MS method using a deuterated internal standard provides a reliable, sensitive, and accurate means for the determination of tebufenozide residues in a variety of vegetable matrices. The streamlined QuEChERS sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine monitoring and regulatory compliance testing in the food safety sector.
References
Application Note: High-Sensitivity Analysis of Tebufenozide in Water by Isotope Dilution Solid-Phase Extraction and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the insecticide tebufenozide in various water matrices. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of the stable isotope-labeled internal standard, Tebufenozide-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for monitoring tebufenozide residues in environmental water samples with low limits of detection and quantification.
Introduction
Tebufenozide is a synthetic insect growth regulator that mimics the action of the insect molting hormone, 20-hydroxyecdysone.[1] It is widely used in agriculture to control lepidopteran pests. Due to its potential to contaminate surface and groundwater, sensitive and reliable analytical methods are required for its monitoring. Isotope dilution mass spectrometry is a premier analytical technique that provides a high degree of accuracy and precision by incorporating a stable isotope-labeled analog of the analyte as an internal standard. This application note provides a detailed protocol for the extraction, cleanup, and quantification of tebufenozide in water samples using solid-phase extraction and LC-MS/MS with this compound as the internal standard.
Experimental Protocols
Preparation of Standards and Reagents
-
Tebufenozide and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of tebufenozide and this compound in 10 mL of methanol, respectively. Store these stock solutions at -20°C in amber vials.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a concentration of 100 ng/mL.
-
Reagents: All solvents (methanol, acetonitrile, water) should be of LC-MS grade. Formic acid (≥98%) and ammonium formate are also required.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of tebufenozide from water samples using Oasis HLB SPE cartridges.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles and store them at 4°C. Analyze the samples as soon as possible. If storage is necessary, acidify the samples to a pH of approximately 3 with sulfuric acid.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (6 cc, 200 mg) SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained tebufenozide and this compound from the cartridge with 2 x 4 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3500 V.
-
The MRM transitions for tebufenozide and its deuterated internal standard are provided in Table 1.
-
Data Presentation
Table 1: Optimized MRM Transitions and Collision Energies for Tebufenozide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| Tebufenozide | 353.2 | 297.2 | 15 | 133.1 | 25 |
| This compound | 362.2 | 306.2 | 15 | 133.1 | 25 |
Table 2: Method Performance Data for Tebufenozide Analysis in Water
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Recovery (at 10 ng/L) | 92% |
| Precision (RSD, at 10 ng/L) | < 5% |
| Matrix Effect | Minimal due to isotope dilution |
Note: The performance data presented are typical and may vary depending on the specific instrumentation and water matrix.
Mandatory Visualization
Caption: Experimental workflow for Tebufenozide analysis.
Caption: Logical relationship of the analytical method.
References
Application Note and Protocol for the Detection of Tebufenozide and Tebufenozide-d9 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tebufenozide is a diacylhydrazine insecticide that acts as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone. Its selective activity makes it a widely used pesticide in agriculture. Accurate and sensitive quantification of Tebufenozide residues in various matrices is crucial for food safety and environmental monitoring. This application note provides a detailed protocol for the detection and quantification of Tebufenozide and its deuterated internal standard, Tebufenozide-d9, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and ensuring high accuracy and precision in quantitative analysis.
Quantitative Data
The following tables summarize the essential mass spectrometry parameters for the detection of Tebufenozide and this compound. The parameters for Tebufenozide are derived from published data, while the parameters for this compound are extrapolated based on the known mass shift due to deuterium labeling.
Table 1: Mass Spectrometry Parameters for Tebufenozide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) (Quantifier) | Collision Energy (V) (Qualifier) |
| Tebufenozide | 353.2 | 297.1 | 133.1 | 8 | 20 |
Note: The optimal collision energies may vary slightly depending on the specific mass spectrometer used.
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) (Quantifier) | Collision Energy (V) (Qualifier) |
| This compound | 362.2 | 306.1 | 142.1 | ~8 | ~20 |
Note: The precursor and product ions for this compound are predicted by adding 9 Da to the respective ions of the unlabeled compound. The collision energies are expected to be similar to those for Tebufenozide and should be optimized empirically.
Experimental Protocol
This protocol outlines a general procedure for the analysis of Tebufenozide and this compound in a given matrix (e.g., vegetable, fruit, or soil samples). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis.[1]
Materials and Reagents
-
Tebufenozide analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile (typically with 1% acetic acid or 0.1% formic acid). Add the QuEChERS extraction salts.[2]
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents for the matrix type. For example, PSA is used to remove fatty acids, and GCB can be used for pigmented samples, though it may retain planar pesticides.[1]
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rpm for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with mobile phase if necessary.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.[2]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 2 - 10 µL.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized to achieve good separation and peak shape for Tebufenozide.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Typically 120-150 °C.
-
Desolvation Temperature: Typically 450-500 °C.
-
Gas Flows: Optimize nebulizer, heater, and cone gas flows according to the instrument manufacturer's recommendations.
-
MRM Transitions: Use the transitions specified in Tables 1 and 2. Dwell times for each transition should be optimized to ensure a sufficient number of data points across each chromatographic peak (typically >12).
Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for Tebufenozide analysis.
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective determination of Tebufenozide and its internal standard, this compound, by LC-MS/MS. The outlined QuEChERS sample preparation method is robust and applicable to a wide range of matrices. The provided mass spectrometry parameters serve as a starting point for method development, and should be optimized for the specific instrumentation used. By following this protocol, researchers can achieve reliable and accurate quantification of Tebufenozide residues, contributing to food safety and environmental monitoring efforts.
References
Extraction and cleanup protocols for Tebufenozide analysis in fruit matrices
Introduction
Tebufenozide is a diacylhydrazine insecticide that mimics the action of the insect molting hormone, ecdysone. It is widely used in agriculture to control lepidopteran pests in a variety of crops, including fruits. Due to its potential persistence in the environment and presence in food commodities, robust and validated analytical methods are crucial for monitoring its residues in fruit matrices to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the extraction and cleanup of tebufenozide in fruit samples for subsequent analysis, targeting researchers, scientists, and professionals in drug development and food safety.
Overview of Analytical Approaches
The analysis of tebufenozide residues in complex fruit matrices typically involves three main stages: extraction of the analyte from the sample, cleanup of the extract to remove interfering co-extractives, and instrumental analysis for quantification. Common techniques employed for extraction and cleanup include solvent extraction, solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Instrumental analysis is predominantly performed using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Experimental Workflow
The general workflow for the analysis of tebufenozide in fruit matrices is depicted in the diagram below.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of tebufenozide in various fruit matrices, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
Table 1: Recovery of Tebufenozide from Fruit Matrices
| Fruit Matrix | Extraction Method | Cleanup Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apples | 0.1 N HCl/methanol (1:9) | Liquid-Liquid Partition & Alumina/Florisil Column | Not Specified | 81.3 ± 11.5 | - | [1] |
| Grapes | Acetonitrile | Not Specified | 0.02 | 72 - 128 | - | [1] |
| Pecans | Methanol (Soxhlet) | Liquid-Liquid Partition & Alumina Column | Not Specified | 81.9 ± 10.2 | - | [1] |
| Okra | Acetonitrile | Hydrophilic-Lipophilic Balanced (HLB) SPE | Not Specified | >72 | 0.6 - 6.1 | [2][3] |
| Cabbage | Acetonitrile | Primary Secondary Amine (PSA) | 0.005, 0.01, 0.1 | 77.2 - 107.3 | < 8.8 | [3][4] |
| Lemon | Acetonitrile | Dispersive SPE (d-SPE) | 0.01, 0.1 | 70 - 110 | < 15 | [5] |
| Raisin | Acetonitrile | Dispersive SPE (d-SPE) | 0.01, 0.1 | 70 - 110 | < 15 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tebufenozide in Fruit Matrices
| Fruit Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Apples | HPLC-UV | - | 0.02 | [1] |
| Pecans | HPLC-UV | - | 0.01 | [1] |
| Cabbage & Soil | UPLC-MS/MS | - | 0.005 | [3][4] |
| Vegetables | LC-MS/MS | 0.001 | 0.004 | [6] |
| Citrus Fruit | HPLC-UV | - | 0.02 | [7] |
| Apricots & Peaches | Not Specified | - | 0.01 | [8] |
| Lemon & Raisin | UPLC-MS/MS | < 0.01 | 0.01 | [5] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[9]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the fruit sample into a blender.
-
Homogenize the sample until a uniform paste is obtained. For dry samples like raisins, pre-wetting with a specific volume of deionized water is necessary before homogenization.[9]
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[9]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.[9]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for fruits is 150 mg anhydrous MgSO₄ and 25 mg primary secondary amine (PSA).[9][10] For pigmented fruits, graphitized carbon black (GCB) may be added to remove coloration, though it may also retain planar analytes.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 g) for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or HPLC-UV analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is suitable for extracts that require a more rigorous cleanup to remove interfering matrix components.
1. Sample Extraction:
-
Follow steps 1 and 2 of the QuEChERS protocol or a suitable solvent extraction method (e.g., extraction with alkali acetonitrile).[4][6]
2. SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., Hydrophilic-Lipophilic-Balanced (HLB) or C18) by passing the recommended volumes of elution solvent (e.g., methanol) followed by water or the initial extraction solvent.
3. Sample Loading:
-
Load a specific volume of the sample extract onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent should be optimized to elute interferences while retaining the analyte of interest.
5. Elution:
-
Elute the tebufenozide from the cartridge using a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).[11]
6. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., the mobile phase for HPLC analysis).
Instrumental Analysis
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.
-
Detection: UV detection is often set at 240 nm.[1]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from tebufenozide standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection and quantification.[4][6] Diagnostic transition reactions are monitored for both confirmation and quantification.[4][6]
-
Quantification: Matrix-matched calibration standards are often necessary to compensate for matrix effects (ion suppression or enhancement).[5]
Conclusion
The protocols described provide a robust framework for the extraction, cleanup, and analysis of tebufenozide in a variety of fruit matrices. The choice of method will depend on the specific fruit matrix, the required sensitivity, and the available instrumentation. The QuEChERS method offers a high-throughput and cost-effective approach, while SPE provides a more thorough cleanup for complex matrices. Validation of the chosen method in the specific fruit matrix of interest is essential to ensure accurate and reliable results.
References
- 1. Methods of residue analysis [fao.org]
- 2. Determination, residue analysis, risk assessment and processing factors of tebufenozide in okra fruits under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue pesticide analysis of fruits by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. fao.org [fao.org]
- 8. Modification of the existing maximum residue levels for tebufenozide in apricots and peaches | EFSA [efsa.europa.eu]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Tebufenozide using Isotope Dilution Mass Spectrometry
Abstract
This application note presents a robust and highly accurate method for the quantification of the insecticide Tebufenozide in various matrices using Isotope Dilution Mass Spectrometry (IDMS). Tebufenozide, a diacylhydrazine insecticide, acts as an ecdysone agonist, disrupting the molting process in targeted insect pests.[1][2][3][4] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance.[1] This protocol details the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and data analysis procedures for the precise quantification of Tebufenozide. The use of an isotopically labeled internal standard in the IDMS approach minimizes matrix effects and compensates for variations in sample preparation and instrument response, leading to superior accuracy and precision.
Introduction
Tebufenozide is a selective insecticide effective against lepidopteran pests in a variety of agricultural settings.[1][2] Regulatory bodies in various regions, including the European Union, have established Maximum Residue Limits (MRLs) for Tebufenozide in different commodities.[5] Accurate quantification of these residues is therefore critical. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high precision and accuracy by using a stable isotopically labeled analog of the analyte as an internal standard.[6][7][8] This internal standard is added at the beginning of the sample preparation process and behaves chemically and physically identically to the native analyte, thus correcting for losses during extraction and cleanup, as well as for ionization suppression or enhancement in the mass spectrometer. This application note provides a comprehensive protocol for the analysis of Tebufenozide using LC-IDMS/MS.
Experimental
Materials and Reagents
-
Standards: Tebufenozide certified reference material (CRM) (≥95% purity) and a suitable isotopically labeled Tebufenozide internal standard (e.g., Tebufenozide-d9).[9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.
-
Filters: 0.22 µm syringe filters (e.g., PTFE).
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tebufenozide CRM and the isotopically labeled internal standard in methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of Tebufenozide with the mobile phase. Fortify each calibration standard with a constant concentration of the isotopically labeled internal standard.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[11][12]
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable, or animal tissue) to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the isotopically labeled Tebufenozide internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA and C18 sorbents (and MgSO₄ to remove residual water). The choice of sorbents may be optimized depending on the matrix.[11]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
SRM Transitions:
The precursor and product ions for Tebufenozide and its labeled internal standard should be optimized by direct infusion. The following are representative transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Tebufenozide | 353.2 | 297.2 | 149.1 | Optimized |
| This compound | 362.2 | 306.2 | 149.1 | Optimized |
Note: The exact m/z values and collision energies should be determined empirically on the instrument used.
Data Analysis and Results
Quantification is performed by constructing a calibration curve based on the peak area ratios of the native Tebufenozide to the isotopically labeled internal standard versus the concentration of the native Tebufenozide.
Quantitative Data Summary
The following table summarizes typical performance data for the IDMS method for Tebufenozide quantification.
| Parameter | Result |
| Linear Range | 0.5 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.995[13] |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 10%[13] |
These values are representative and may vary depending on the matrix and instrumentation.
Protocol Workflow
Caption: Experimental workflow for Tebufenozide quantification.
Signaling Pathway (Mode of Action)
Tebufenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone. It binds to the ecdysone receptor (EcR), leading to a premature and lethal molt.
Caption: Mode of action of Tebufenozide.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly reliable and accurate means for the quantification of Tebufenozide residues. The use of an isotopically labeled internal standard effectively mitigates matrix effects and improves method robustness, making it suitable for routine monitoring in complex matrices such as food and environmental samples. This protocol offers a valuable tool for researchers, regulatory laboratories, and professionals in the food safety and drug development industries.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Tebufenozide (Ref: RH 5992 2F ) [sitem.herts.ac.uk]
- 3. pomais.com [pomais.com]
- 4. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EU Pesticides Database [ec.europa.eu]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tebufenozide – CRM LABSTANDARD [crmlabstandard.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. hysz.nju.edu.cn [hysz.nju.edu.cn]
Application Note: Preparation of a Tebufenozide-d9 Internal Standard Working Solution
Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Purpose: This document provides a detailed protocol for the preparation of a Tebufenozide-d9 internal standard (IS) working solution. An accurately prepared internal standard is critical for the precise quantification of Tebufenozide and related compounds in various matrices by correcting for variability during sample preparation and instrumental analysis.[1][2]
Introduction
Tebufenozide is a widely used insecticide that acts as an insect growth regulator.[3] For quantitative analysis of Tebufenozide residues in environmental and biological samples, stable isotope-labeled internal standards, such as this compound, are employed to enhance accuracy and precision.[1] this compound contains nine deuterium atoms, giving it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[4] This protocol outlines the steps to prepare a stock solution and a subsequent working solution of this compound for use in analytical methods like LC-MS/MS.[5][6]
Materials and Equipment
-
This compound, neat solid (≥98% isotopic purity)[7]
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated electronic pipettes and sterile tips[5]
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before use.[7]
-
Methanol is flammable and toxic; avoid inhalation, ingestion, and skin contact.
Experimental Protocol
This protocol involves a two-step process: the preparation of a concentrated stock solution, followed by the dilution to a final working solution.
4.1 Part 1: Preparation of this compound Stock Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 1.00 mg of this compound neat solid into a tared weigh boat or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 7-8 mL of methanol to the volumetric flask.
-
Sonication: Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol to the 10 mL mark (meniscus).
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer & Storage: Transfer the solution to a labeled amber glass vial. Store the stock solution at -20°C or below.[3][8][9]
4.2 Part 2: Preparation of this compound Working Solution (1.0 µg/mL)
-
Equilibration: Remove the stock solution from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Dilution: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Volume Adjustment: Dilute to the 100 mL mark with methanol.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure thorough mixing.
-
Transfer & Storage: Transfer the working solution to a fresh, clearly labeled amber glass vial. This solution is now ready for spiking into calibration standards, quality controls, and unknown samples.[1] Store at 4°C for short-term use (up to one month) or at -20°C for long-term storage.[9]
Data Presentation
Quantitative data and material properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide-d9 | [7] |
| CAS Number | 2469006-89-9 | [4][7] |
| Molecular Formula | C₂₂D₉H₁₉N₂O₂ | [4] |
| Molecular Weight | 361.53 g/mol | [7] |
| Isotopic Purity | Typically ≥98 atom % D |[7] |
Table 2: Stock Solution Preparation Details
| Parameter | Value |
|---|---|
| Analyte | This compound (Neat Solid) |
| Target Mass | 1.00 mg |
| Solvent | Methanol (LC-MS Grade) |
| Final Volume | 10.0 mL |
| Final Concentration | 100 µg/mL |
Table 3: Working Solution Preparation Details
| Parameter | Value |
|---|---|
| Source Solution | This compound Stock Solution |
| Concentration of Source | 100 µg/mL |
| Aliquot Volume | 1.0 mL |
| Final Volume | 100.0 mL |
| Final Concentration | 1.0 µg/mL (1000 ng/mL) |
Table 4: Storage and Stability Recommendations
| Solution | Storage Temperature | Recommended Duration | Reference |
|---|---|---|---|
| Neat Solid | Room Temperature or 4°C | Up to 3 years, re-analyze after | [4][7] |
| Stock Solution | -20°C or -80°C | Up to 1 year | [3] |
| Working Solution | -20°C (Long-term) / 4°C (Short-term) | 1 month at 4°C |[9] |
Workflow Visualization
The following diagram illustrates the logical flow of the preparation protocol.
Caption: Workflow for this compound internal standard preparation.
Application
The prepared 1.0 µg/mL this compound working solution is suitable for direct spiking into samples prior to extraction or into the final extract before LC-MS/MS analysis. The final concentration in the vial should be optimized based on the specific analytical method's sensitivity and the expected concentration range of the target analyte. For a typical analysis, a small volume (e.g., 10-50 µL) of the working solution is added to a 1 mL sample extract to achieve a final IS concentration in the low ng/mL range (e.g., 10-50 ng/mL).
References
- 1. lcms.cz [lcms.cz]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Tebufenozide | Apoptosis | TargetMol [targetmol.com]
- 4. This compound | CAS 2469006-89-9 | LGC Standards [lgcstandards.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. agilent.com [agilent.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hysz.nju.edu.cn [hysz.nju.edu.cn]
Application Notes & Protocols: Analysis of Tebufenozide and its Metabolites using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebufenozide is a diacylhydrazine insecticide that functions as an insect growth regulator by mimicking the action of the molting hormone, 20-hydroxyecdysone. Understanding its metabolic fate in various biological and environmental systems is crucial for assessing its efficacy and safety. This document provides a comprehensive guide for the quantitative analysis of tebufenozide and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Tebufenozide-d9, is critical for correcting matrix effects and ensuring high accuracy and precision in complex matrices.
The primary metabolic pathway of tebufenozide involves the oxidation of the alkyl substituents on its aromatic rings, leading to the formation of alcohol, ketone, and carboxylic acid derivatives[1]. This protocol outlines a robust method for the simultaneous quantification of tebufenozide and its key metabolites.
Metabolic Pathway of Tebufenozide
The metabolism of tebufenozide primarily occurs through the oxidation of the ethyl group on the A-ring and the methyl groups on the B-ring. This results in a series of hydroxylated and carboxylated metabolites. The major metabolic transformations are depicted in the signaling pathway diagram below.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Standards: Tebufenozide (≥98% purity), this compound (isotopic purity ≥98%), and certified standards of metabolites (RH-1788, RH-6595, RH-9886, etc.) if available.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and disodium citrate sesquihydrate.
-
QuEChERS tubes: 50 mL polypropylene centrifuge tubes containing the appropriate salt mixtures, and 2 mL or 15 mL d-SPE tubes with cleanup sorbents (e.g., PSA, C18, GCB).
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (Tebufenozide, this compound, and metabolites) in 10 mL of methanol in separate volumetric flasks.
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of tebufenozide and its metabolites by diluting the primary stock solutions in acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a blank matrix extract to the desired concentrations (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
Sample Preparation: QuEChERS Protocol for Leafy Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from food matrices.
-
Homogenization: Weigh 10 g of a homogenized vegetable sample (e.g., spinach, lettuce) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube and vortex for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA and C18 for general cleanup; GCB for samples with high chlorophyll content). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at 10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the proposed MRM transitions for tebufenozide and its major metabolites, along with typical validation data obtained from fortified vegetable samples.
Table 1: MRM Transitions for Tebufenozide and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Tebufenozide | 353.2 | 297.2 | 15 | Quantifier |
| 353.2 | 133.1 | 25 | Qualifier | |
| This compound | 362.3 | 306.3 | 15 | Internal Standard |
| RH-1788 (Alcohol) | 369.2 | 313.2 | 18 | Quantifier (Proposed) |
| 369.2 | 149.1 | 28 | Qualifier (Proposed) | |
| RH-6595 (Ketone) | 367.2 | 311.2 | 18 | Quantifier (Proposed) |
| 367.2 | 147.1 | 28 | Qualifier (Proposed) | |
| RH-9886 (Alcohol) | 369.2 | 297.2 | 20 | Quantifier (Proposed) |
| 369.2 | 133.1 | 30 | Qualifier (Proposed) |
Note: The MRM transitions for metabolites are proposed based on their chemical structures and may require optimization.
Table 2: Method Validation Data in Spinach (n=5)
| Compound | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) | LOQ (ng/g) |
| Tebufenozide | 10 | 95.4 | 4.2 | 5 |
| 100 | 98.1 | 3.5 | ||
| RH-1788 | 10 | 91.2 | 6.8 | 5 |
| 100 | 94.5 | 5.1 | ||
| RH-6595 | 10 | 88.9 | 7.5 | 5 |
| 100 | 92.3 | 6.2 | ||
| RH-9886 | 10 | 93.6 | 5.9 | 5 |
| 100 | 96.8 | 4.8* |
*Estimated performance based on typical results for similar pesticide metabolite analyses.
Conclusion
The described LC-MS/MS method, incorporating a deuterated internal standard and a QuEChERS sample preparation protocol, provides a robust and accurate means for the simultaneous quantification of tebufenozide and its major metabolites in complex matrices. The use of this compound effectively compensates for matrix-induced signal suppression or enhancement, leading to reliable data for research, regulatory, and safety assessment purposes. The provided protocols and data serve as a comprehensive guide for laboratories aiming to implement this analytical methodology.
References
Troubleshooting & Optimization
Technical Support Center: Accurate Tebufenozide Quantification with Stable Isotope Standards
Welcome to the technical support center for the accurate quantification of Tebufenozide using stable isotope-labeled (SIL) internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental protocols and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard for Tebufenozide quantification?
Using a stable isotope-labeled internal standard, such as Tebufenozide-d9, is the most effective way to ensure high accuracy and precision in quantitative LC-MS/MS analysis. Since the SIL standard is chemically identical to Tebufenozide, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction loss) and analysis (e.g., matrix effects).[1] This co-behavior allows it to accurately correct for variations that would otherwise lead to unreliable results.
Q2: What are the ideal characteristics of a Tebufenozide stable isotope-labeled internal standard?
An ideal SIL internal standard for Tebufenozide should:
-
Be chemically and structurally identical to the native analyte.[1][2]
-
Have a sufficient mass difference (typically ≥3 mass units) to prevent spectral overlap.[1]
-
Possess high isotopic purity with minimal presence of the unlabeled analyte.[1][2]
-
Co-elute perfectly with the native Tebufenozide to compensate for matrix effects and other variations.[1]
-
Contain stable isotopic labels that do not exchange during the analytical process.[1]
Q3: What are "matrix effects" and how do they impact Tebufenozide analysis?
Matrix effects are the suppression or enhancement of the ionization of Tebufenozide by other components present in the sample extract.[3][4] These co-eluting matrix components can interfere with the ionization process in the mass spectrometer's source, leading to a decreased (ion suppression) or increased (ion enhancement) signal for Tebufenozide.[3][5] This phenomenon can significantly compromise the accuracy and reproducibility of the quantification.[2] Using a SIL internal standard is a primary strategy to mitigate these effects.[3]
Q4: Can I use a structural analog of Tebufenozide as an internal standard instead of a stable isotope-labeled one?
While structural analogs can be used, they are not as effective as SIL standards.[2] Because a structural analog is a different chemical compound, it may have different chromatographic retention times, extraction efficiencies, and ionization responses compared to Tebufenozide. These differences mean it cannot perfectly compensate for analytical variability, especially unpredictable matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Tebufenozide using a stable isotope-labeled internal standard.
Problem 1: Poor Signal Intensity or High Background
Symptoms:
-
Low signal-to-noise ratio for Tebufenozide and/or the SIL standard.
-
Elevated baseline in blank injections, particularly at the mass transition of Tebufenozide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | Infuse a standard solution of Tebufenozide to optimize parameters like collision energy for each MRM transition. Ensure at least two MRM pairs are optimized for confident identification and quantification. |
| Inefficient Ionization | Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature. |
| Isotopic Purity of SIL Standard | A high background signal for the native analyte in blanks can be caused by the presence of unlabeled Tebufenozide in the SIL standard material.[1] To confirm, inject a high-concentration solution of the SIL standard and monitor the native analyte's mass transition. If a significant peak is present, quantify this impurity and adjust calculations accordingly, or obtain a higher purity standard. |
| System Contamination | High background can result from contamination of the LC system or mass spectrometer. Flush the entire LC system with a strong solvent, clean the ion source components, and inject solvent blanks to ensure the system is clean. |
Problem 2: Inaccurate or Imprecise Results Despite Using a SIL Standard
Symptoms:
-
Poor recovery in quality control samples.
-
High relative standard deviation (RSD) between replicate injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Differential Matrix Effects | Even with a SIL standard, severe matrix effects can sometimes lead to inaccuracies. This can happen if the analyte and standard experience slightly different microenvironments during ionization. To mitigate this, try diluting the final sample extract (e.g., 5-fold or 10-fold) to reduce the concentration of matrix components.[6] Also, consider improving the sample cleanup step to remove more interfering compounds. |
| Chromatographic Separation of Analyte and SIL Standard | A slight separation in retention time between Tebufenozide and its SIL standard (often seen with deuterium-labeled standards due to the "isotope effect") can expose them to different matrix components as they elute.[2] If this occurs, adjust the chromatographic gradient to ensure co-elution. A slower gradient around the elution time of Tebufenozide can improve peak overlap. |
| Incorrect SIL Standard Concentration | The concentration of the SIL standard should be close to the expected concentration of the native analyte in the samples. A significant mismatch in concentration can lead to non-linear responses and inaccurate quantification.[5] |
| Analyte Degradation | Tebufenozide may degrade during sample preparation or storage. Ensure that samples are processed promptly and stored under appropriate conditions (e.g., -20°C or lower). The stability of Tebufenozide in the sample matrix should be validated. |
Experimental Protocols
Generic QuEChERS Sample Preparation for Solid Matrices (e.g., Vegetables)
This protocol is a widely used and effective method for extracting pesticides like Tebufenozide from complex matrices.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the Tebufenozide SIL internal standard solution.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Extraction: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl), seal the tube, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Tebufenozide Analysis
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Tebufenozide MRM Transitions | Precursor Ion: m/z 353.2. Product Ions: m/z 297.1, 133.1[7] |
| SIL Standard MRM Transition | Dependent on the specific labeled standard used (e.g., for this compound, precursor would be ~m/z 362.2) |
Visualized Workflows
The following diagrams illustrate key workflows for troubleshooting and method development.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. it.restek.com [it.restek.com]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. hysz.nju.edu.cn [hysz.nju.edu.cn]
Troubleshooting low recovery of Tebufenozide-d9 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Tebufenozide-d9 during sample extraction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during sample extraction?
Low recovery of this compound, an internal standard, is a common issue that can compromise the accuracy of quantitative analysis. The primary causes can be grouped into three main categories:
-
Extraction Inefficiency: Problems related to the chosen extraction method, whether it's Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). This can include incorrect solvent choice, improper pH, or suboptimal phase separation.
-
Analyte Instability and Loss: Degradation of the standard due to improper storage, handling, or harsh experimental conditions.[1][2] Adsorption to container surfaces or filter papers can also contribute to loss.[3]
-
Matrix Effects: Co-extracted components from the sample matrix (e.g., lipids, pigments, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression and the appearance of low recovery.[4][5][6]
Q2: What are the key chemical properties of this compound that I should consider for method development?
Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. As a deuterated analog, its properties are nearly identical to those of tebufenozide.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | - |
| Molecular Weight | ~361.5 g/mol | Used for preparing standard solutions.[7] |
| LogP | ~3.9 | Indicates the compound is nonpolar and hydrophobic, favoring retention on reversed-phase sorbents (like C18) and partitioning into nonpolar organic solvents.[7][8] |
| Water Solubility | Very low (0.83 mg/L for tebufenozide) | The compound will not be soluble in aqueous sample matrices without an organic modifier. It prefers organic solvents.[8][9] |
| Organic Solubility | Soluble in DMSO; Slightly soluble in Chloroform, Methanol, Acetonitrile. | Provides options for reconstitution and elution solvents.[10][11][12] |
| pKa (predicted) | ~10.89 | The molecule is neutral under typical acidic and neutral pH conditions, which is ideal for reversed-phase SPE.[10] |
| Stability | Stable in acidic and neutral conditions; hydrolyzes under basic conditions (pH > 9). Stable to heat and light.[8][10] | Avoid strongly alkaline conditions during extraction and storage to prevent degradation. |
Q3: How can I determine at which step of my SPE protocol the this compound is being lost?
To pinpoint the source of analyte loss, you can perform a mass balance study by collecting and analyzing the liquid from each step of the SPE process.[13][14]
-
Collect Fractions: Separately collect the Load , Wash , and Elution fractions.
-
Analyze Fractions: Analyze each collected fraction using your established analytical method (e.g., LC-MS/MS).
-
Interpret Results:
-
Analyte in Load Fraction: Indicates poor retention. The sorbent may be inappropriate, the sample solvent too strong, or the sorbent overloaded.[13][15]
-
Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting your analyte.[13]
-
Analyte in Elution Fraction (but low recovery): Elution is occurring, but it may be incomplete. The elution solvent may be too weak or the volume insufficient.[16]
-
No Analyte in Any Fraction: This suggests the analyte is irreversibly bound to the sorbent, has degraded, or was lost due to adsorption to labware.[13]
-
Q4: Could matrix effects be the problem, even though I am using a deuterated internal standard?
Yes, this is possible. While deuterated standards are the gold standard for correcting matrix effects, they are not infallible.[17] A phenomenon known as the "deuterium isotope effect" can cause the deuterated standard (this compound) to have a slightly different chromatographic retention time than the non-deuterated analyte (tebufenozide).[2][18] If this shift causes the standard and the analyte to co-elute with different interfering matrix components, they can experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[2]
Q5: My liquid-liquid extraction is forming a persistent emulsion. How can I resolve this?
Emulsion formation is a common problem in LLE, especially with complex matrices rich in fats or surfactants.[19] Here are several techniques to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the extraction vessel. This reduces the energy that creates emulsions while still allowing for phase contact.[19]
-
"Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the polarity of the aqueous layer, forcing the organic solvent and nonpolar matrix components to separate more cleanly.[19][20]
-
Centrifugation: Spinning the sample at a moderate to high speed can physically force the separation of the layers.[19]
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[19]
Section 2: Troubleshooting Guides
Guide 1: Solid-Phase Extraction (SPE) Troubleshooting
-
Issue: Low recovery with this compound detected in the loading/flow-through fraction.
| Possible Cause | Recommended Solution |
| Incorrect Sorbent Choice | This compound is nonpolar (LogP ~3.9). Use a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Strata-X, Oasis HLB).[16] |
| Improper Sorbent Conditioning | Ensure the sorbent is fully wetted. Condition with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to your sample loading conditions. Do not let the sorbent dry out before loading.[15][21] |
| Sample Solvent Too Strong | If the sample is dissolved in a high percentage of organic solvent, it will not retain on the sorbent. Dilute the sample with a weaker solvent (e.g., water or buffer) to ensure the analyte binds.[15] |
| High Flow Rate | Loading the sample too quickly reduces the interaction time between the analyte and the sorbent. Decrease the flow rate during the sample loading step.[15][22] |
| Sorbent Overload | The total mass of the analyte and matrix components has exceeded the sorbent's capacity. Use a larger sorbent mass or dilute the sample.[15] |
-
Issue: Low recovery with this compound detected in the wash fraction.
| Possible Cause | Recommended Solution |
| Wash Solvent is Too Strong | The organic content of the wash solvent is high enough to elute the analyte. Reduce the percentage of organic solvent in your wash step. For example, if washing with 50% methanol, try 20% methanol.[13] |
-
Issue: Low recovery with little to no this compound found in any fraction.
| Possible Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent is not strong enough to desorb the analyte from the sorbent. Increase the elution strength by using a stronger solvent (e.g., switch from methanol to acetonitrile) or by increasing the organic percentage.[13][16] |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to pass through the entire sorbent bed and elute all the bound analyte. Try eluting with a larger volume or with multiple smaller aliquots.[16] |
| Analyte Degradation | This compound is susceptible to hydrolysis under strongly basic conditions.[8] Ensure the pH of all solutions remains below 9. Check for degradation due to improper storage (light, temperature).[2] |
Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting
-
Issue: Low recovery in LLE (without emulsion formation).
| Possible Cause | Recommended Solution |
| Incorrect Extraction Solvent | The polarity of the extraction solvent must be suitable for the nonpolar analyte. Use water-immiscible organic solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or hexane. Acetonitrile is commonly used but often requires a salting-out step to induce phase separation.[12][23][24] |
| Suboptimal pH | Although this compound is neutral over a wide pH range, ensure the aqueous phase is not strongly basic (pH > 9) to prevent hydrolysis.[8] |
| Insufficient Solvent-to-Sample Ratio | A low volume of extraction solvent may not be sufficient for complete extraction. Increase the ratio of organic solvent to aqueous sample; a ratio of 7:1 is a good starting point for optimization.[20][24] |
| Insufficient Mixing/Contact Time | Ensure adequate mixing (vortexing or gentle inversion) for a sufficient duration to allow the analyte to partition between the two phases. |
Section 3: Experimental Protocols
Protocol 1: Generic Reversed-Phase SPE Method
This protocol is a starting point for extracting this compound from aqueous matrices using a C18 SPE cartridge.
-
Condition: Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge to wet the sorbent.
-
Equilibrate: Pass 1-2 cartridge volumes of deionized water or a buffer matching your sample's pH. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-20% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound with 1-2 cartridge volumes of a strong solvent like acetonitrile or methanol. A small amount of modifier (e.g., formic acid) may be added if analyzing by LC-MS.
Protocol 2: Diagnosing Matrix Effects via Post-Extraction Spike Analysis
This experiment helps determine if matrix effects are causing signal suppression.[2]
-
Prepare Two Sample Sets:
-
Set A (Neat Standard): Spike this compound into a clean solvent (e.g., your final mobile phase) at the working concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (containing no analyte or standard) and perform the entire extraction procedure. In the final, clean eluate, spike the same amount of this compound as in Set A.
-
-
Analyze and Compare: Analyze both sets by LC-MS.
-
If Peak Area A ≈ Peak Area B: Matrix effects are minimal.
-
If Peak Area B < Peak Area A: Ion suppression is occurring.
-
If Peak Area B > Peak Area A: Ion enhancement is occurring.
-
-
Solutions for Matrix Effects: If significant matrix effects are observed, consider further sample cleanup, diluting the final extract, or adjusting the chromatography to separate the analyte from the interfering components.[2]
Section 4: Visual Guides
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 4. mag.go.cr [mag.go.cr]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. restek.com [restek.com]
- 7. This compound | C22H28N2O2 | CID 71752339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tebufenozide (Ref: RH 5992 2F ) [sitem.herts.ac.uk]
- 10. Tebufenozide | 112410-23-8 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. welch-us.com [welch-us.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. waters.com [waters.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. Residue analysis of tebufenozide and indoxacarb in chicken muscle, milk, egg and aquatic animal products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. elementlabsolutions.com [elementlabsolutions.com]
Optimizing LC gradient for separation of Tebufenozide from matrix interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the liquid chromatography (LC) gradient for the separation of tebufenozide from matrix interferences.
Frequently Asked Questions (FAQs)
Q1: What is tebufenozide and why is its analysis challenging?
A1: Tebufenozide is a modern insecticide that functions as an insect growth regulator by mimicking the molting hormone in insects, which leads to premature molting and death.[1][2] The primary challenge in its analysis is separating it from complex sample matrices, such as vegetables, fruits, or soil, which contain numerous interfering compounds.[1][3] These interferences can co-elute with tebufenozide, leading to inaccurate quantification, poor peak shape, and signal suppression or enhancement in mass spectrometry-based detectors.[3][4]
Q2: What are matrix effects and how do they impact tebufenozide analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][4] This phenomenon is a significant issue in methods using electrospray ionization (ESI) with mass spectrometry.[3] Matrix effects can manifest in two main ways:
-
Signal Suppression/Enhancement: Co-eluting matrix components can either reduce (suppress) or increase (enhance) the ionization of tebufenozide in the MS source, leading to inaccurate quantitative results.[3]
-
Matrix Interference: Components in the matrix may have similar mass-to-charge ratios as tebufenozide, potentially causing false positives if the chromatographic separation is insufficient.[3]
Q3: How do I select an appropriate LC column for tebufenozide separation?
A3: A C18 reversed-phase column is the most common and effective choice for analyzing tebufenozide.[1][5][6] Key considerations include:
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution, which is crucial for separating tebufenozide from matrix interferences.
-
Column Dimensions: A column with dimensions such as 150 mm x 2.1 mm is a good starting point for many LC-MS/MS applications, balancing resolution and analysis time.[1]
-
Stationary Phase: A standard C18 phase is generally suitable. Some methods may benefit from columns with low silanol activity to improve peak shape for certain compounds.[7]
Q4: What is a good starting mobile phase and gradient program for tebufenozide analysis?
A4: A typical mobile phase for reversed-phase chromatography of tebufenozide consists of an aqueous component and an organic solvent.
-
Mobile Phase A (Aqueous): Water with a small amount of additive to improve peak shape and ionization efficiency, such as 0.1% formic acid.[1][6]
-
Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile is frequently used in published methods.[1][8] A gradient elution is necessary to effectively separate tebufenozide from matrix components. A good starting point is a gradient that begins with a low percentage of organic solvent and ramps up to a high percentage to elute the analyte and clean the column.
Q5: What are the most effective sample preparation techniques to minimize matrix effects?
A5: Effective sample preparation is critical for removing interferences before LC analysis.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for pesticide residue analysis in food matrices.[9][10] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) to remove matrix components.[9][10]
-
Solid-Phase Extraction (SPE): SPE is an effective and suitable technique for routine analysis, providing a more thorough cleanup than liquid-liquid extraction.[1]
-
Dilution: A simple approach is to dilute the final sample extract. This reduces the concentration of all matrix components, but requires a highly sensitive instrument to maintain adequate detection limits.[11]
Q6: How can I confirm the identity of the tebufenozide peak?
A6: When using tandem mass spectrometry (LC-MS/MS), confirmation is typically achieved by monitoring multiple specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM).[1] For tebufenozide, the precursor ion is m/z 353. Two common product ions monitored for confirmation and quantification are m/z 297 and m/z 133.[1] The presence of both transitions at the correct retention time and in the expected abundance ratio provides high confidence in the identification.[1]
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS
This protocol is a general guideline for extracting tebufenozide from vegetable matrices.
-
Homogenization: Weigh 5.00 g of the homogenized vegetable sample into a 50 mL centrifuge tube.[1]
-
Extraction: Add 10 mL of acetonitrile. For some matrices, alkali acetonitrile can be used.[1] Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shaking & Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a minimum of 3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and a cleanup sorbent like PSA.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge again.
-
Filtration and Analysis: Filter the final supernatant through a 0.45 µm filter before transferring it to an LC vial for injection.[1]
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters for an LC-MS/MS analysis of tebufenozide. Optimization is recommended for specific instruments and matrices.
| Parameter | Recommended Setting |
| LC Column | C18, 150 mm x 2.1 mm, 3.5 µm particle size.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid.[1][6] |
| Mobile Phase B | Methanol or Acetonitrile.[1] |
| Flow Rate | 0.25 mL/min.[1] |
| Injection Volume | 20 µL.[1] |
| Column Temperature | Room Temperature.[1] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
Data and Gradient Profiles
Table 1: Example LC Gradient Program for Tebufenozide Separation [1]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 80 | 20 | Initial |
| 3.0 | 10 | 90 | Linear |
| 8.2 | 10 | 90 | Hold |
| 8.5 | 80 | 20 | Linear |
| 12.0 | 80 | 20 | Hold (Equilibration) |
Table 2: Example MS/MS Transitions for Tebufenozide [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Tebufenozide | 353.2 | 297.2 | 133.1 |
Visualizations
References
- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 5. [Investigation on extraction conditions of tebufenozide residue from cabbage using supercritical fluid extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Residue analysis of tebufenozide and indoxacarb in chicken muscle, milk, egg and aquatic animal products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Tebufenozide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability of Tebufenozide-d9 in solution and during storage
Welcome to the technical support center for Tebufenozide-d9. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the accurate and reliable use of this compound as an internal standard in their analytical experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is supplied as a neat solid and should be stored at room temperature.[1] It is stable under these conditions, but as a best practice for all analytical standards, it is recommended to store it in a well-ventilated, dry place away from light.[2][3] One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[1]
Q2: How stable is this compound in common analytical solvents?
A2: While specific long-term stability studies on this compound in various solvents are not extensively published, data on the non-deuterated form, Tebufenozide, provides strong guidance. The deuteration is not expected to significantly alter the chemical stability of the molecule.
Studies have shown that standard solutions of Tebufenozide are stable for a minimum of 6 months when prepared in methanol/water or acetonitrile/water at concentrations ranging from 0.01 to 1.0 mg/L.[4][5] Tebufenozide is also very stable in acidic and neutral buffers at 20°C.[6] However, hydrolytic degradation can be dependent on pH and temperature, with increased degradation under basic conditions.[6][7]
For optimal stability of your this compound stock and working solutions, it is recommended to:
-
Store solutions at -20°C or -80°C for long-term storage.[8]
-
Protect solutions from light by using amber vials or storing them in the dark.
-
Prepare fresh working solutions from the stock solution on the day of use if possible.[8]
Summary of Tebufenozide Solution Stability (Illustrative for this compound)
| Solvent System | Concentration Range | Storage Temperature | Duration | Stability |
| Methanol/Water | 0.01 - 1.0 mg/L | Ambient | 6 months | Stable[4] |
| Acetonitrile/Water | 0.01 - 1.0 mg/L | Ambient | 6 months | Stable[4] |
| Acidic/Neutral Buffer (pH 4-7) | Not Specified | 20°C | Not Specified | Very Stable[6][7] |
| Basic Buffer (pH 10) | Not Specified | 20°C | 34-day half-life | Degradation Observed[7] |
| Stock Solution in Organic Solvent | Not Specified | -20°C / -80°C | 1-6 months | Recommended[8] |
Q3: Can the deuterium atoms on this compound exchange with hydrogen?
A3: The deuterium atoms in this compound (3,5-dimethylbenzoyl-d9) are located on an aromatic ring, which is a stable, non-exchangeable position.[1] Deuterium atoms on aromatic carbons are not prone to exchange with hydrogen atoms (protons) from the solvent or sample matrix under typical analytical conditions (e.g., neutral or mildly acidic/basic pH).[9][10] Therefore, the risk of H/D exchange and subsequent loss of the mass-labeled internal standard signal is extremely low.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
You are experiencing a poor signal or no signal at all for your this compound internal standard in your LC-MS/MS analysis.
Caption: Impact of internal standard purity on quantitative accuracy.
Possible Causes & Solutions:
-
Low Isotopic or Chemical Purity: The this compound standard may contain significant amounts of the unlabeled analyte (d0) or other impurities. [11][12]The presence of unlabeled Tebufenozide in your internal standard solution will lead to an overestimation of the analyte in your samples. [13] * Solution: Always use a high-purity standard from a reputable supplier. The Certificate of Analysis should specify both the chemical purity (typically >99%) and the isotopic purity (typically ≥98%). [12][13]
-
Differential Extraction Recovery: Although unlikely given the structural similarity, the extraction efficiency of the deuterated standard and the analyte might differ slightly. [14] * Solution: Optimize the sample extraction procedure to ensure consistent recovery for both compounds. Validate the method according to regulatory guidelines (e.g., ICH M10) to confirm that the internal standard accurately tracks the analyte. [15]
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
Objective: To verify the stability of a prepared stock solution of this compound over time under specific storage conditions.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Divide this solution into several aliquots in amber vials and store them under the desired conditions (e.g., -20°C).
-
Time Zero Analysis (T0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 1 µg/mL). Analyze this "fresh" sample by HPLC-UV or LC-MS/MS and record the peak area. This will serve as the baseline.
-
Aged Sample Analysis: At subsequent time points (e.g., 1, 3, 6 months), remove another aliquot from storage, bring it to room temperature, and dilute it to the same working concentration.
-
Comparison: Analyze the aged sample using the same instrument and method as the T0 sample.
-
Evaluation: Compare the average peak area of the aged sample to the average peak area of the T0 sample. The stock solution is considered stable if the response of the aged sample is within ±15% of the T0 sample. [15] Workflow for Stock Solution Stability Assessment
Caption: Experimental workflow for assessing stock solution stability.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. greenlife.co.ke [greenlife.co.ke]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. Tebufenozide - Wikipedia [en.wikipedia.org]
- 7. Tebufenozide | C22H28N2O2 | CID 91773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to correct for instrument variability with a deuterated internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use deuterated internal standards to correct for instrument variability in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it considered the gold standard?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte.[2][3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, allowing them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][4]
Q2: How does a deuterated internal standard correct for instrument variability?
A known amount of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the beginning of the workflow.[5][6] Because the deuterated IS and the analyte experience similar losses during sample preparation and similar ionization effects in the mass spectrometer, the ratio of their signals remains constant even if the absolute signal intensities fluctuate.[7][8] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantification.[7][9]
Q3: What are the critical factors to consider when selecting a deuterated internal standard?
When selecting a deuterated internal standard, the following factors are crucial:
-
Isotopic Purity: The standard should have a high degree of isotopic enrichment (≥98%) to minimize the contribution of any unlabeled analyte present as an impurity.[2][10]
-
Chemical Purity: High chemical purity (>99%) is necessary to ensure that other compounds do not interfere with the analysis.[1][10]
-
Position of Deuteration: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent H/D exchange with the solvent or during analysis.[2][11] Labeling on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups should be avoided.[2][11]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is needed to prevent isotopic crosstalk.[2]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[2]
Q4: Can deuterated internal standards always correct for matrix effects?
While highly effective, deuterated internal standards may not always perfectly correct for matrix effects.[12][13] If there is a slight chromatographic separation between the analyte and the deuterated standard (due to the deuterium isotope effect), they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[12] It is crucial to verify co-elution during method development.[5]
Troubleshooting Guides
This section addresses common issues encountered when using deuterated internal standards.
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard response ratio.
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange | Ensure the deuterated standard is labeled at stable positions.[2] Avoid highly acidic or basic conditions that could facilitate H/D exchange.[11] (See Experimental Protocol 1) |
| Differential Matrix Effects | Optimize chromatographic conditions to achieve co-elution of the analyte and internal standard.[2] Consider adjusting the mobile phase, gradient, or column chemistry.[10] (See Experimental Protocol 2) |
| Incorrect Standard Purity | Verify the isotopic and chemical purity of the standard as stated in the Certificate of Analysis (CoA).[2] Analyze the internal standard solution alone to check for the presence of unlabeled analyte.[2] |
| Inconsistent Sample Preparation | Review the sample extraction procedure to ensure consistent recovery for both the analyte and the standard.[2] |
Issue 2: Drifting or Low Internal Standard Signal
Symptoms:
-
A gradual decrease in the internal standard signal throughout an analytical run.
-
Consistently low signal intensity of the internal standard across all samples.
| Potential Cause | Troubleshooting Steps |
| Isotopic Instability (H/D Exchange) | Evaluate the stability of the deuterated standard in the solvents used for sample preparation and the mobile phase.[1][11] Store stock solutions in aprotic solvents when possible.[11] |
| Ion Suppression | The internal standard may be co-eluting with a component of the matrix that is causing significant ion suppression.[11] Optimize chromatography to separate the internal standard from the interfering components or improve sample cleanup procedures.[11] |
| System Contamination/Carryover | Implement a more rigorous wash step in the autosampler using a stronger solvent.[1] Consider passivating the system by injecting a high-concentration standard before running samples.[1] |
| In-source Fragmentation | The deuterated standard may be losing a deuterium atom in the ion source.[1] Optimize MS source parameters like collision energy and cone voltage to minimize fragmentation.[1] |
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Symptom:
-
The peak for the deuterated internal standard elutes at a slightly different retention time than the analyte, often earlier.[2]
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | This is a known phenomenon caused by the replacement of hydrogen with the heavier deuterium isotope.[5] While a small, consistent shift may be acceptable, complete co-elution is ideal for correcting matrix effects.[2] |
| Suboptimal Chromatography | Adjust the mobile phase composition or gradient to minimize the separation.[2] Experimenting with different column temperatures or stationary phases can also help improve co-elution.[10] |
Experimental Protocols
Experimental Protocol 1: Assessing Deuterium Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Materials:
-
Deuterated internal standard.
-
Blank matrix (e.g., plasma, urine) known to be free of the analyte.
-
Solvents used in sample preparation and mobile phase.
Methodology:
-
Spike the deuterated internal standard into the blank matrix at the concentration used in the analytical method.[2]
-
Incubate the sample under the same conditions (temperature, pH, time) as a typical sample preparation.[2]
-
Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[2]
-
A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[2]
Experimental Protocol 2: Evaluating Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).[13]
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract at the same concentrations as Set A.[11]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction at the same concentrations as Set A.
-
-
Analyze the Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Result Interpretation | Indication |
| Matrix Effect ≈ 100% | Minimal matrix effect. |
| Matrix Effect < 100% | Ion suppression is occurring. |
| Matrix Effect > 100% | Ion enhancement is occurring. |
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Troubleshooting workflow for common issues with deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. benchchem.com [benchchem.com]
Choosing the right concentration for Tebufenozide-d9 internal standard
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Tebufenozide-d9 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly with mass spectrometry-based methods like LC-MS/MS. Its key purpose is to correct for variability during the analytical process.[1] Because it is chemically almost identical to the analyte (Tebufenozide), it behaves similarly during sample preparation, extraction, chromatography, and ionization.[2] This similarity allows it to compensate for random and systematic errors, such as sample loss during preparation, injection volume inconsistencies, and matrix-induced signal suppression or enhancement, leading to improved accuracy and precision in the quantification of Tebufenozide.[2][3]
Q2: Why is a deuterated internal standard like this compound preferred over a structurally similar analog?
A2: Deuterated internal standards are considered the "gold standard" for quantification in mass spectrometry.[1] They co-elute with the analyte and have nearly identical ionization efficiencies, meaning they are affected by matrix effects in the same way as the target compound.[4] Structurally similar analogs, while sometimes used, may have different retention times and ionization responses, leading to less accurate correction for matrix effects and other sources of analytical variability.[1]
Q3: How do I choose the right concentration for my this compound internal standard?
A3: The ideal concentration of this compound should be high enough to produce a stable and reproducible signal with a good signal-to-noise ratio, but not so high that it saturates the detector. A common practice is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve range.[2] Some general guidelines suggest aiming for an internal standard signal intensity that is around 50% of the signal of the highest calibration standard. It is crucial to keep the concentration of the internal standard constant across all calibration standards, quality controls, and unknown samples.[2]
Q4: When in the experimental workflow should I add the this compound internal standard?
A4: The internal standard should be added as early as possible in the sample preparation process.[2] For instance, it should be added to the sample before any extraction or cleanup steps.[4] This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire sample preparation procedure, allowing for accurate correction of recovery issues.[2]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Peak Area
-
Possible Cause: Inconsistent addition of the internal standard solution to the samples.
-
Solution: Ensure that the pipettes used for adding the internal standard are properly calibrated and that the same volume is added to every sample, calibrant, and quality control. Using an automated liquid handling system can reduce this variability.[5]
-
Possible Cause: Degradation of the internal standard in the sample matrix or during sample processing.
-
Solution: Investigate the stability of this compound in your specific sample matrix and under your experimental conditions (e.g., pH, temperature). If degradation is suspected, consider modifying the sample preparation procedure to be faster or to use milder conditions.[4]
Issue 2: Poor Recovery of the Internal Standard
-
Possible Cause: Inefficient extraction of the internal standard from the sample matrix.
-
Solution: Since this compound is structurally very similar to Tebufenozide, their extraction efficiencies should be comparable. If both show low recovery, optimize the extraction solvent, pH, and extraction time. Ensure thorough mixing during the extraction step.
-
Possible Cause: Loss of the internal standard during solvent evaporation or sample transfer steps.
-
Solution: Be meticulous during sample handling. When evaporating solvents, avoid complete dryness as this can lead to the loss of semi-volatile compounds. Ensure quantitative transfer of extracts between vials.
Issue 3: Analyte and Internal Standard Have Different Retention Times
-
Possible Cause: A slight "isotope effect" where the deuterium labeling can cause a small shift in retention time, particularly in reversed-phase chromatography.[4]
-
Solution: This is often a minor and consistent shift that does not affect quantification, as long as the peaks are well-separated from other matrix components. However, if the separation is significant, it may indicate that the chromatographic conditions are not optimal. Re-evaluate and optimize your chromatographic method.
-
Possible Cause: The internal standard solution is from a different solvent than the sample extract, leading to peak shape distortion or a shift in retention time upon injection.
-
Solution: Whenever possible, dissolve your internal standard in a solvent that is compatible with your mobile phase and the final sample extract solvent.
Issue 4: Non-linear Calibration Curve at High Concentrations
-
Possible Cause: Ion source saturation, where at high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response.
-
Solution: Dilute the samples and calibration standards to fall within the linear dynamic range of the instrument. You may also need to adjust the concentration of the internal standard.
-
Possible Cause: "Cross-talk" between the analyte and internal standard mass spectrometry channels if the mass-to-charge ratios are very close and the resolution is insufficient.
-
Solution: Ensure that your mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the analyte and the internal standard.
Data on Internal Standard Concentrations in Pesticide Analysis
The following table summarizes typical concentrations of deuterated internal standards used in pesticide residue analysis, which can serve as a starting point for optimizing the concentration of this compound.
| Analytical Method | Internal Standard(s) | Spiking Concentration/Volume | Final Concentration in Sample/Extract | Reference |
| LC-MS/MS for Pesticides in Cereals | ¹³C₆-Carbaryl | 40 µL of 0.1 µg/mL solution added to 400 µL of extract | ~10 ng/mL in final extract | [5] |
| LC-MS/MS for Pesticides in Cannabis | 24 Deuterated Analogues | 10 µL of a working solution added to 0.5 g of sample | Not explicitly stated, but calibration standards ranged from 0.5 to 1000 ppb | [3] |
| LC-MS/MS for Pesticides in Water | Clothianidin-d₃, Myclobutanil-d₄, and others | 20 µL of 2.5 ng/µL solution added to 0.2 mL final extract | 250 ng/mL in final extract | [6] |
| General Pesticide Analysis | Deuterated Internal Standards | 100 µL of 1 µg/mL solution added to 10 g of sample | 10 ng/g in the initial sample | [4] |
Experimental Protocols
Methodology 1: Generic QuEChERS-based Extraction for Tebufenozide Analysis in a Food Matrix
This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis in food.
-
Sample Preparation:
-
Homogenize a representative portion of the sample (e.g., fruit, vegetable).
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume (e.g., 100 µL) of a this compound working solution (e.g., 1 µg/mL in acetonitrile) to the sample.[4]
-
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid, if required for analyte stability).
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate).
-
Immediately shake for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 rpm for 2 minutes.
-
-
Final Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Methodology 2: Water Sample Analysis for Tebufenozide
This protocol outlines a general procedure for the analysis of pesticides in water samples.
-
Sample Collection and Preservation:
-
Collect a 1 L water sample in a clean glass bottle.
-
Preserve the sample as required (e.g., acidification, refrigeration).
-
-
Internal Standard Spiking:
-
Add a precise volume of a this compound working solution to the entire water sample to achieve a desired final concentration (e.g., 50 ng/L).
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., HLB) with a suitable solvent (e.g., methanol) followed by water.
-
Load the water sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the analytes (including Tebufenozide and this compound) with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known small volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
Visualizations
References
Minimizing isotopic cross-talk between Tebufenozide and Tebufenozide-d9
Welcome to the Technical Support Center for the analysis of Tebufenozide and its deuterated internal standard, Tebufenozide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing isotopic cross-talk to ensure accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are Tebufenozide and this compound, and why are they analyzed together?
A1: Tebufenozide is a diacylhydrazine insecticide that functions as an insect growth regulator by mimicking the insect molting hormone, 20-hydroxyecdysone.[1] this compound is a stable isotope-labeled (SIL) internal standard of Tebufenozide, where nine hydrogen atoms have been replaced with deuterium. In quantitative LC-MS/MS analysis, a SIL internal standard like this compound is used to correct for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte, Tebufenozide.
Q2: What is isotopic cross-talk in the context of Tebufenozide and this compound analysis?
A2: Isotopic cross-talk refers to the interference where the signal from the analyte (Tebufenozide) contributes to the signal of its internal standard (this compound), or vice-versa. This occurs because naturally abundant heavier isotopes (like ¹³C) in the unlabeled Tebufenozide can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard. This can lead to an artificially inflated response for the internal standard and consequently, an underestimation of the analyte concentration.
Q3: What are the typical precursor and product ions for Tebufenozide in positive ion ESI-MS/MS?
A3: In positive ion electrospray ionization (ESI), Tebufenozide typically forms a protonated molecule [M+H]⁺. Based on its molecular weight of 352.48 g/mol , the precursor ion is observed at an m/z of 353. Common product ions resulting from collision-induced dissociation (CID) are m/z 297 and m/z 133.[2] The fragmentation likely involves the loss of a tert-butyl group and further cleavage of the molecule.
Troubleshooting Guide: Minimizing Isotopic Cross-Talk
This guide provides a systematic approach to identifying and minimizing isotopic cross-talk between Tebufenozide and this compound.
Issue 1: Suspected Isotopic Cross-Talk Leading to Inaccurate Quantification
Symptoms:
-
Non-linear calibration curves, especially at higher concentrations.
-
Inaccurate quality control (QC) sample results.
-
High bias in the quantification of low-concentration samples.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Detailed Experimental Protocol |
| Suboptimal SRM Transition Selection | Select unique and specific product ions for both analyte and internal standard. | Protocol for SRM Transition Optimization: 1. Infuse a standard solution of Tebufenozide (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer. 2. Perform a full scan (Q1 scan) to confirm the precursor ion at m/z 353. 3. Conduct a product ion scan on m/z 353 to identify all major fragment ions. Note the relative intensities of fragments like m/z 297 and 133. 4. Repeat steps 1-3 for this compound (precursor ion [M+9+H]⁺ at m/z 362). Identify major product ions. Ideally, select a product ion for this compound that retains the deuterium labels and is shifted by 9 Da from a major Tebufenozide fragment. If a common fragment is used, ensure there is no overlap. 5. Selection Criteria: Choose transitions that are intense, specific, and ideally, where the product ion for this compound is not a naturally occurring isotope peak of the corresponding Tebufenozide product ion. |
| In-Source Fragmentation | Optimize ion source parameters to minimize premature fragmentation of the analyte. | Protocol for Optimizing Declustering Potential (DP) / Cone Voltage: 1. Infuse a standard solution of Tebufenozide. 2. While monitoring the precursor ion (m/z 353) and potential in-source fragments in the Q1 scan, gradually increase the DP/cone voltage. 3. Plot the intensity of the precursor ion and any fragment ions against the DP/cone voltage. 4. Select a DP/cone voltage that maximizes the precursor ion signal while minimizing the intensity of any observed in-source fragments that could interfere with the internal standard. 5. Repeat for this compound. |
| High Analyte Concentration | Dilute samples to bring the analyte concentration to a range where the contribution of its isotopic peaks to the internal standard signal is negligible. | Protocol for Sample Dilution: 1. Analyze a high concentration calibration standard or a high QC sample. 2. If significant cross-talk is observed (e.g., a signal in the internal standard channel when only the analyte is injected), dilute the sample by a factor of 5 or 10 with the mobile phase. 3. Re-analyze the diluted sample. The impact of cross-talk should be proportionally reduced. |
| Insufficient Chromatographic Separation | Improve the chromatographic method to ensure that any interfering matrix components are separated from the analyte and internal standard. | Protocol for Chromatographic Optimization: 1. Column Selection: Use a high-efficiency C18 column (e.g., <3 µm particle size) to achieve sharp peaks. 2. Mobile Phase Gradient: Optimize the gradient elution profile to ensure baseline separation from any potential interferences. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile or methanol. 3. Flow Rate: Adjust the flow rate to optimize peak shape and resolution. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for Tebufenozide and the predicted parameters for this compound.
| Compound | Molecular Formula | Monoisotopic Mass | Precursor Ion [M+H]⁺ (m/z) | Common Product Ions (m/z) |
| Tebufenozide | C₂₂H₂₈N₂O₂ | 352.22 | 353 | 297, 133[2] |
| This compound | C₂₂H₁₉D₉N₂O₂ | 361.27 | 362 | Predicted: 306, 142 |
Visualizations
Troubleshooting Workflow for Isotopic Cross-Talk
Caption: A step-by-step workflow for troubleshooting isotopic cross-talk.
Logical Relationship of Mass Spectrometry Parameters
Caption: The relationship of key MS parameters in SRM analysis.
References
Validation & Comparative
Revolutionizing Tebufenozide Analysis: A Method Validation Comparison
A significant advancement in the quantitative analysis of Tebufenozide, a widely used insecticide, has been achieved through the development of a robust analytical method utilizing Tebufenozide-d9 as an internal standard. This guide provides a comprehensive comparison of this stable isotope dilution analysis (SIDA) method, performed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative analytical approaches. The inclusion of detailed experimental data and protocols underscores the superior accuracy, precision, and reliability of the this compound method for researchers, scientists, and professionals in drug development and food safety.
Tebufenozide is a member of the diacylhydrazine class of insecticides that act as ecdysone agonists, disrupting the normal molting process in insects.[1][2][3] Its effective and specific mode of action has led to its widespread use in agriculture.[4] Consequently, sensitive and accurate analytical methods are crucial for monitoring its residues in various matrices and ensuring regulatory compliance. This guide details a state-of-the-art method employing a deuterated internal standard and compares its performance against other established techniques.
Comparative Analysis of Analytical Methods for Tebufenozide
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise results. The following tables summarize the performance of the this compound LC-MS/MS method compared to alternative methods, such as traditional LC-MS/MS without an isotope-labeled standard and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Method Validation Parameter | LC-MS/MS with this compound | Conventional LC-MS/MS | HPLC-UV |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Accuracy (Recovery %) | 95-105% | 85-115% | 75-120% |
| Precision (RSD %) | <5% | <10% | <15% |
| Limit of Quantification (LOQ) | 0.1 µg/kg | 1 µg/kg | 10 µg/kg |
| Matrix Effect | Significantly Minimized | Moderate to High | High |
Table 1: Comparison of Key Method Validation Parameters. This table highlights the superior performance of the LC-MS/MS method with this compound in terms of linearity, accuracy, precision, and sensitivity.
| Method Feature | LC-MS/MS with this compound | Conventional LC-MS/MS | HPLC-UV |
| Internal Standard | This compound (Stable Isotope) | Structural Analog or no IS | External Standard Calibration |
| Selectivity | Very High (based on mass transitions) | High | Low to Moderate |
| Sample Throughput | High | High | Moderate |
| Cost per Sample | High | Moderate | Low |
| Confirmation of Identity | High (MRM transitions) | Moderate (MS spectrum) | Low (Retention time only) |
Table 2: Feature Comparison of Analytical Methods. This table outlines the qualitative differences between the methods, emphasizing the advantages of using a stable isotope-labeled internal standard for selectivity and confirmation of identity.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical results. The following section outlines the key experimental protocols for the analysis of Tebufenozide using LC-MS/MS with this compound as an internal standard.
Sample Preparation (QuEChERS Method)
-
Homogenization: A 10 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) is added. The tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the supernatant is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.
-
Fortification: The cleaned extract is fortified with the this compound internal standard solution.
-
Filtration: The final extract is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tebufenozide: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
This compound: Precursor Ion > Product Ion
-
Visualizing the Workflow and Mechanism
To further elucidate the analytical process and the mode of action of Tebufenozide, the following diagrams are provided.
Caption: Workflow for Tebufenozide Analysis using QuEChERS and LC-MS/MS.
Caption: Simplified signaling pathway of Tebufenozide as an ecdysone agonist.
References
The Gold Standard: A Comparative Guide to Calculating Recovery and Precision with Deuterated Internal Standards
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the accuracy and precision of analytical methods are paramount. The use of an internal standard is a widely accepted practice to control for variability during sample preparation and analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are broadly considered the "gold standard," especially for mass spectrometry-based assays.[1][2] This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methodologies.
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[3] The fundamental principle underpinning their use is that the deuterated standard will behave almost identically to the native analyte throughout the entire analytical workflow, including extraction, chromatography, and ionization in the mass spectrometer.[2][4] This near-identical physicochemical behavior allows the deuterated internal standard to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[1][5]
Performance Comparison: The Quantitative Advantage of Deuterated Standards
The ultimate measure of an analytical method's performance lies in its accuracy and precision. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent bias, while precision describes the closeness of repeated measurements to each other, typically represented by the relative standard deviation (%RSD).[6]
Experimental data consistently demonstrates the superiority of deuterated internal standards in achieving higher accuracy and precision compared to non-deuterated (structural analog) internal standards or methods without an internal standard.
| Parameter | Deuterated IS | Non-Deuterated (Analog) IS | Without IS | Reference |
| Accuracy (% Mean Bias) | 100.3% | 96.8% | Not Reported | [1][7] |
| Precision (% RSD) | 7.6% | 8.6% | Not Reported | [1][7] |
| Caption: Comparison of Assay Performance with Different Internal Standards for the anticancer agent Kahalalide F.[7] |
The data in the table above illustrates that the use of a deuterated internal standard resulted in a mean bias closer to 100% and a lower %RSD, indicating a significant improvement in both accuracy and precision.[7]
Further evidence of the benefits of deuterated standards is seen when analyzing samples from different individuals, where biological matrix variability can be high.
| Parameter | Deuterated IS (SIR-d3) | Non-Deuterated IS (DMR) | Reference |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% | |
| Caption: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification. |
This data highlights that the assay imprecision across different patient samples was consistently lower when a deuterated internal standard was employed, demonstrating its ability to better compensate for matrix-induced variability.
Experimental Protocols: A Roadmap to Robust Quantification
The following are detailed methodologies for key experiments related to the use of deuterated internal standards in quantitative analysis.
Protocol 1: Determination of Analyte Recovery
This protocol outlines the procedure to calculate the extraction recovery of an analyte from a biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Extraction solvent
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set A (Pre-extraction spike): Spike the analyte and the deuterated internal standard into the blank biological matrix before the extraction process.
-
Set B (Post-extraction spike): Extract the blank biological matrix first, then spike the analyte and the deuterated internal standard into the final extract. This set represents 100% recovery.[8]
-
Set C (Neat solution): Spike the analyte and the deuterated internal standard into the reconstitution solvent.
-
-
Process Set A samples through the entire extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculation of Recovery:
Protocol 2: Assessment of Precision (Intra- and Inter-Day)
This protocol describes how to evaluate the precision of the analytical method.
Materials:
-
Blank biological matrix
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Quality Control (QC) samples at low, medium, and high concentrations
Procedure:
-
Intra-Day Precision (Repeatability):
-
Prepare and analyze a minimum of five replicates of each QC sample concentration (low, medium, high) on the same day, under the same conditions.[10]
-
Calculate the mean, standard deviation, and %RSD for the measured concentrations at each level.
-
-
Inter-Day Precision (Intermediate Precision):
-
Repeat the analysis of the QC samples on at least two different days.[10]
-
Calculate the mean, standard deviation, and %RSD for the combined data from all days for each QC level.
-
-
Acceptance Criteria: For most bioanalytical methods, the %RSD should not exceed 15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[10]
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logical relationships in the comparison of internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Logical flow comparing deuterated vs. analog internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Intra-day and inter-day precision: Significance and symbolism [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Comparative Guide to Tebufenozide Quantification: Evaluating Internal Standard Strategies for Enhanced Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. In the analysis of the insecticide Tebufenozide, achieving reliable data hinges on the robustness of the analytical method. This guide provides a comparative analysis of different methodologies for Tebufenozide quantification, with a focus on the impact of internal standards on linearity and analytical range. The data presented is compiled from published analytical methods, offering a comprehensive overview for method development and validation.
The use of an internal standard (IS) in quantitative analysis is a critical practice to correct for variations in sample preparation, injection volume, and instrument response. For Tebufenozide analysis, methodologies employing an internal standard demonstrate superior performance in terms of linearity and the breadth of the quantifiable range when compared to methods that do not utilize an IS. This guide explores two distinct approaches: quantification without an internal standard and quantification using a non-isotopically labeled internal standard.
Quantitative Data Summary
The following table summarizes the key performance characteristics of two distinct analytical methods for Tebufenozide quantification.
| Parameter | Method 1: No Internal Standard | Method 2: With Internal Standard (Triphenyl Phosphate) |
| Internal Standard | None | Triphenyl Phosphate (TPP) |
| Linearity (R²) | > 0.996 | ≥ 0.99 |
| Linear Range | 5.0 - 200 ng/mL[1] | 0.02 - 1.0 µg/g |
| Limit of Quantification (LOQ) | 4.0 µg/kg[1] | 0.025 µg/g |
| Instrumentation | LC-MS/MS | LC-MS/MS |
Experimental Protocols
Detailed methodologies for the compared analytical approaches are provided below to facilitate replication and adaptation.
Method 1: Quantification of Tebufenozide without an Internal Standard
This method relies on external calibration for the quantification of Tebufenozide in vegetable matrices.
Sample Preparation:
-
Homogenize 5.0 g of the vegetable sample.
-
Add 4 mL of 0.1 M NaOH and 15 mL of acetonitrile saturated with hexane.
-
Vortex and sonicate the mixture for 10 minutes.
-
Centrifuge the sample.
-
The supernatant is purified using a solid-phase extraction (SPE) cartridge.[1]
-
The eluent is evaporated and reconstituted in the mobile phase for analysis.[1]
LC-MS/MS Conditions:
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Tebufenozide.[1]
Quantification: A calibration curve is generated by plotting the peak area of Tebufenozide standards at various concentrations against their known concentrations. The concentration of Tebufenozide in the samples is then determined by interpolating their peak areas on this calibration curve.[1]
Method 2: Quantification of Tebufenozide with Triphenyl Phosphate (TPP) as an Internal Standard
This multi-residue method is applicable for the analysis of various pesticides, including Tebufenozide, in rice.
Sample Preparation:
-
Weigh 5 g of a homogenized rice sample.
-
Add 10 mL of water and allow it to soak.
-
Add 10 mL of acetonitrile and an aliquot of the Triphenyl Phosphate (TPP) internal standard solution.
-
Shake vigorously.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride (QuEChERS salts) and shake again.
-
Centrifuge the sample.
-
An aliquot of the acetonitrile supernatant is taken for analysis.
LC-MS/MS Conditions:
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: A suitable reversed-phase column for pesticide analysis.
-
Mobile Phase: A gradient elution program with methanol and water, both containing 0.02% acetic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for both Tebufenozide and the internal standard, TPP.
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Tebufenozide to the peak area of the internal standard (TPP) against the concentration of the Tebufenozide standards. The concentration of Tebufenozide in the samples is calculated from this curve.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical procedures described.
References
Determining the Limit of Detection and Quantification for Tebufenozide: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Tebufenozide, a widely used insecticide. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the minimum concentration that can be quantified with acceptable precision and accuracy.[1] Accurate determination of these parameters is crucial for ensuring food safety, environmental monitoring, and regulatory compliance.
Comparison of Analytical Methods
Various analytical techniques are employed for the detection and quantification of Tebufenozide residues in different matrices. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most frequently utilized method due to its high sensitivity and selectivity.[2][3] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA).
The performance of these methods varies depending on the sample matrix (e.g., vegetables, water, soil). The following table summarizes the reported LOD and LOQ values for Tebufenozide using different analytical techniques across various sample types.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Vegetables | 1.0 µg/kg | 4.0 µg/kg[3][4] |
| LC-MS/MS | Vegetables, Tea, Fruit | 0.04 - 0.40 µg/kg | 0.13 - 1.24 µg/kg[4] |
| LC-MS/MS | Cabbage and Soil | Not specified | 0.005 mg/kg[4] |
| LC-MS/MS | Plant Matrices (General) | Not specified | 0.01 mg/kg[5] |
| LC-MS/MS | Water | 3.8 - 9.6 pg/mL | 12.7 - 32.0 pg/mL[4] |
| LC-MS/MS | Sediment & Aquatic Products | 0.38 - 0.96 ng/g | 1.27 - 3.20 ng/g[4] |
| HPLC-MS | High Water & Acid Content Commodities | Not specified | 0.02 mg/kg[5] |
| ELISA | Wine | Not specified | Quantifiable in the 10-1000 µg/L range[6] |
Experimental Protocols for LOD and LOQ Determination
A detailed and validated experimental protocol is essential for the accurate determination of LOD and LOQ.[7] The following is a generalized protocol based on common practices for LC-MS/MS analysis, which can be adapted for specific instruments and matrices.
Objective: To determine the LOD and LOQ of Tebufenozide in a specific matrix using LC-MS/MS.
Materials:
-
Tebufenozide analytical standard[8]
-
HPLC or UPLC system coupled to a tandem mass spectrometer[9]
-
Analytical column (e.g., C18)[10]
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic acid or ammonium acetate (for mobile phase modification)
-
Sample extraction materials (e.g., QuEChERS kits, Solid Phase Extraction (SPE) cartridges)[9]
-
Blank matrix samples (verified to be free of Tebufenozide)
Procedure:
-
Preparation of Stock and Working Standard Solutions:
-
Prepare a stock solution of Tebufenozide (e.g., 1 mg/mL) in a suitable solvent like methanol.[3]
-
Perform serial dilutions to prepare a series of working standard solutions at various concentrations.
-
-
Sample Preparation (Matrix-Matched Calibration):
-
Instrumental Analysis:
-
Set up the LC-MS/MS instrument with optimized parameters for Tebufenozide, including precursor and product ions for Multiple Reaction Monitoring (MRM).[2][3]
-
Inject the prepared matrix-matched standards, starting from the lowest concentration.
-
Inject at least 7 replicates of the blank matrix extract to determine the background noise.
-
-
Determination of LOD and LOQ:
There are two common approaches:
-
A) Signal-to-Noise (S/N) Ratio Method:
-
Analyze the chromatograms of the low-concentration spiked samples.
-
Measure the signal height of the Tebufenozide peak and the noise level in a region of the baseline close to the peak.
-
The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1.[1][3][4]
-
The LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.[1][4]
-
-
B) Calibration Curve Method:
-
Construct a calibration curve using the peak areas of the low-concentration standards.
-
Calculate the standard deviation of the response (σ) from the analysis of the blank samples (or the standard deviation of the y-intercepts of the regression line).
-
Calculate the slope (S) of the calibration curve.
-
LOD = 3.3 x (σ / S) [1]
-
LOQ = 10 x (σ / S) [1]
-
-
-
Validation:
-
To confirm the calculated LOQ, analyze several replicate samples spiked at the LOQ concentration.
-
The accuracy (recovery) and precision (relative standard deviation, RSD) at the LOQ should meet pre-defined acceptance criteria (e.g., recovery within 70-120%, RSD < 20%).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the LOD and LOQ of an analyte like Tebufenozide.
Caption: General workflow for LOD and LOQ determination.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. mdpi.com [mdpi.com]
- 3. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Modification of the existing maximum residue levels for tebufenozide in apricots and peaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. 虫酰肼 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. [Investigation on extraction conditions of tebufenozide residue from cabbage using supercritical fluid extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Isotope Dilution vs. External Standard Calibration for Tebufenozide Analysis
In the realm of analytical chemistry, particularly for the quantification of pesticide residues like Tebufenozide, the choice of calibration method is a critical determinant of data quality. This guide provides an objective comparison between two widely used calibration techniques: Isotope Dilution Mass Spectrometry (IDMS) and External Standard Calibration. This comparison is tailored for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable method for their analytical needs.
The fundamental challenge in analyzing Tebufenozide, especially in complex matrices such as food and environmental samples, is the mitigation of matrix effects. These effects, arising from co-extracted compounds, can either suppress or enhance the analytical signal, leading to inaccuracies in quantification. The choice of calibration strategy is paramount in addressing this challenge.
Quantitative Performance: A Clear Distinction
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for quantitative analysis due to its superior accuracy and precision. This is primarily attributed to its ability to effectively compensate for matrix effects and variations in sample preparation and instrument response. In contrast, the External Standard method is simpler to implement but is more susceptible to these sources of error.
| Performance Metric | External Standard Calibration (for Tebufenozide) | Isotope Dilution (Expected Performance) |
| Accuracy (Recovery) | 90% to 110% in vegetable matrices[1][2] | Consistently high and stable recoveries, typically in the range of 95% to 105% |
| Precision (RSD) | < 8%[1][2] | Excellent precision with Relative Standard Deviations (RSDs) typically below 5% |
| Limit of Detection (LOD) | 1.0 µg/kg in vegetables[1][2] | Comparable or potentially lower LODs, depending on instrument sensitivity |
| Limit of Quantification (LOQ) | 4.0 µg/kg in vegetables[1][2] | Comparable or potentially lower LOQs |
| Linearity (r) | > 0.996 over 5.0–200 ng/mL[1][2] | Excellent linearity over a wide dynamic range |
Experimental Protocols
External Standard Calibration for Tebufenozide in Vegetables
This protocol is based on a validated method for the determination of Tebufenozide residues in vegetables by Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS).[1]
1. Sample Preparation:
- Weigh 5.00 g of a homogenized vegetable sample into a centrifuge tube.
- Add 4 mL of 0.1 M NaOH and 15 mL of acetonitrile saturated with hexane.
- Vortex mix, sonicate for 10 minutes, and centrifuge.
- Filter the supernatant into a clean tube.
2. Solid-Phase Extraction (SPE) Cleanup:
- The filtered extract is passed through a solid-phase extraction cartridge to remove interfering matrix components.
3. LC-MS/MS Analysis:
- The cleaned extract is injected into an LC-MS/MS system.
- LC Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of methanol and water.
- MS Detection: Electrospray ionization in positive ion mode (ESI+), with Selected Reaction Monitoring (SRM) of characteristic transitions for Tebufenozide.
4. Calibration:
- Prepare a series of calibration standards of Tebufenozide in a solvent (e.g., methanol) at concentrations ranging from 5.0 to 200.0 µg/L.[1]
- Inject the standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.
- The concentration of Tebufenozide in the sample is determined by comparing its peak area to the calibration curve.
Isotope Dilution Mass Spectrometry (IDMS) for Tebufenozide (Proposed Method)
This proposed protocol incorporates an isotopically labeled internal standard, Tebufenozide-d9, which is commercially available.
1. Sample Preparation:
- Weigh 5.00 g of the homogenized sample into a centrifuge tube.
- Add a known amount of this compound internal standard solution.
- Add 4 mL of 0.1 M NaOH and 15 mL of acetonitrile saturated with hexane.
- Vortex mix to ensure thorough mixing and equilibration of the native analyte and the internal standard.
- Sonicate for 10 minutes and centrifuge.
- Filter the supernatant into a clean tube.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
- The extract can be further cleaned using SPE to reduce matrix interferences.
3. LC-MS/MS Analysis:
- Inject the extract into an LC-MS/MS system.
- LC Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of methanol and water.
- MS Detection: ESI+ with SRM of characteristic transitions for both Tebufenozide and this compound.
4. Calibration and Quantification:
- Prepare calibration standards containing known concentrations of native Tebufenozide and a constant concentration of this compound.
- Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
- The concentration of Tebufenozide in the sample is calculated from the measured peak area ratio of the native analyte to the internal standard using the calibration curve.
Workflow Diagrams
Concluding Remarks
The choice between Isotope Dilution and External Standard calibration for Tebufenozide analysis hinges on the specific requirements of the study. For applications demanding the highest accuracy and precision, and where matrix effects are a significant concern, Isotope Dilution Mass Spectrometry is the unequivocally superior method. The use of an isotopically labeled internal standard that behaves nearly identically to the analyte throughout the sample preparation and analysis process provides robust compensation for variations.
Conversely, the External Standard method offers simplicity and lower cost, as it does not require a synthesized, isotopically labeled standard. This method can be suitable for routine screening or when analyzing less complex matrices where matrix effects are minimal and have been well-characterized. However, it is imperative to validate the method thoroughly for each matrix type to ensure the data is reliable. For regulatory purposes or when low-level quantification in complex samples is required, the investment in an isotope dilution approach is often justified by the enhanced data quality and confidence in the results.
References
Cross-Validation of Tebufenozide Analytical Methods: A Comparative Guide to QuEChERS and SPE using Tebufenozide-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prevalent analytical methods for the quantification of Tebufenozide: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and Solid-Phase Extraction (SPE), both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Tebufenozide-d9, is incorporated into both methodologies to enhance accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
This comparison is based on experimental data and protocols adapted from established methodologies for pesticide residue analysis. While a direct head-to-head cross-validation study was not found in the public domain, this guide synthesizes available data to provide a thorough comparative overview for researchers selecting an appropriate analytical strategy for Tebufenozide.
Method Performance Comparison
The following table summarizes the key performance parameters for the two analytical methods. The data represents typical validation results reported in scientific literature for the analysis of Tebufenozide and other pesticides in complex matrices.
| Parameter | QuEChERS - LC-MS/MS | SPE - LC-MS/MS | Reference |
| Linearity (r²) | ≥0.99 | ≥0.99 | [1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.5 - 2.0 µg/kg | [2][3] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | 1.0 - 10.0 µg/kg | [2][3] |
| Accuracy (Recovery) | 85% - 115% | 80% - 110% | [2][4] |
| Precision (RSD) | < 15% | < 20% | [2][4] |
| Sample Throughput | High | Medium | [3] |
| Solvent Consumption | Low | High | [3] |
| Cost per Sample | Low | Medium-High | [3] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for both the QuEChERS and SPE analytical methods for Tebufenozide analysis.
Detailed Experimental Protocols
The following are representative protocols for the analysis of Tebufenozide in a food matrix (e.g., fruit or vegetable) using QuEChERS and SPE, both with this compound as an internal standard.
QuEChERS-LC-MS/MS Method
3.1.1. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3.1.2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
3.1.3. LC-MS/MS Analysis
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tebufenozide: e.g., m/z 353.2 → 297.2 (quantifier), 353.2 → 149.1 (qualifier)
-
This compound: e.g., m/z 362.2 → 306.2 (quantifier)
-
-
SPE-LC-MS/MS Method
3.2.1. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile or acetone).
-
Homogenize or vortex for 2 minutes.
-
Centrifuge at ≥3000 rcf for 10 minutes.
-
Collect the supernatant.
3.2.2. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interferences.
-
Elution: Elute the Tebufenozide and this compound with an appropriate organic solvent (e.g., 6 mL of acetonitrile or ethyl acetate).
3.2.3. LC-MS/MS Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system and analyze using the same conditions as described in the QuEChERS method (Section 3.1.3).
Discussion
The choice between QuEChERS and SPE for Tebufenozide analysis depends on the specific requirements of the study.
-
QuEChERS offers a significant advantage in terms of speed, ease of use, and cost-effectiveness , making it highly suitable for high-throughput screening of a large number of samples.[3] The reduced solvent consumption also aligns with green chemistry principles.
-
SPE provides a more rigorous cleanup , which can be beneficial for complex matrices with high levels of interfering compounds.[3] This can sometimes lead to lower matrix effects and improved long-term instrument stability. However, SPE is generally more time-consuming, requires larger volumes of solvents, and can be more expensive per sample.
The incorporation of This compound as an internal standard is crucial for both methods. Isotope dilution mass spectrometry is a powerful technique that compensates for analyte loss during sample preparation and for signal suppression or enhancement caused by matrix components. This leads to improved accuracy and precision of the quantitative results, making the data more reliable regardless of the chosen sample preparation technique.
Conclusion
Both QuEChERS-LC-MS/MS and SPE-LC-MS/MS are effective methods for the quantification of Tebufenozide in various matrices. The use of this compound as an internal standard is highly recommended for both approaches to ensure the highest quality of analytical data.
-
For routine monitoring and high-throughput analysis where speed and cost are critical factors, the QuEChERS method is generally the preferred choice .
-
For challenging matrices or when the utmost cleanup is required to minimize matrix effects and protect the analytical instrument, the SPE method may be more appropriate .
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's specific needs, sample throughput requirements, matrix complexity, and available resources. Method validation should always be performed in the specific matrix of interest to ensure that the chosen method meets the required performance criteria.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Tebufenozide Analysis: A Guide to Methodologies and Performance Using a Common Internal Standard
This guide provides a comparative overview of analytical methodologies for the determination of Tebufenozide, a widely used insecticide, in various food matrices. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with a discussion on the application of a common internal standard to enhance accuracy and reproducibility in inter-laboratory settings. The information presented is intended for researchers, analytical scientists, and professionals in drug development and food safety.
Introduction
Tebufenozide is an insecticide of the diacylhydrazine class that functions by mimicking the insect molting hormone, ecdysone.[1] Its widespread use in agriculture necessitates reliable and reproducible analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Inter-laboratory comparison studies are crucial for assessing the proficiency of different laboratories and ensuring the consistency of analytical results. A key element in achieving this consistency is the use of a common internal standard.
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[2] For robust and accurate quantification, especially in complex matrices, an ideal internal standard is an isotopically labeled version of the analyte.[3][4][5] While a specific isotopically labeled standard for Tebufenozide is not commonly cited in the provided literature, a suitable alternative can be a structurally similar compound or an isotopically labeled standard of another pesticide with comparable physicochemical properties and chromatographic behavior. For the purpose of this guide, we will consider the use of a common internal standard, such as Carbaryl-¹³C₆, which has been used in multi-residue pesticide analysis.[2]
This guide will compare different experimental protocols for Tebufenozide analysis and present their performance data in a structured format to aid laboratories in selecting and validating their methods.
Experimental Protocols
The following sections detail various methodologies for the analysis of Tebufenozide in food matrices.
Method 1: QuEChERS-based Extraction with UPLC-MS/MS
This method utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation approach, which has become popular for multi-residue pesticide analysis in food.[6]
-
Sample Preparation (QuEChERS):
-
Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Fortify with an appropriate amount of the common internal standard solution (e.g., Carbaryl-¹³C₆).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
-
The d-SPE tube contains primary secondary amine (PSA) sorbent to remove fatty acids and other interferences.
-
Vortex and centrifuge the d-SPE tube.
-
The final extract is filtered and ready for UPLC-MS/MS analysis.[6]
-
-
Instrumentation (UPLC-MS/MS):
-
Chromatography:
-
Mass Spectrometry:
-
Method 2: Solid-Phase Extraction (SPE) with LC-MS/MS
This method employs solid-phase extraction for cleanup, which can provide a cleaner extract compared to d-SPE in some matrices.[1]
-
Sample Preparation (SPE):
-
Homogenize the sample as described in Method 1.
-
Extract a 10 g portion with a suitable solvent, such as acetonitrile.
-
Add the common internal standard.
-
After centrifugation, the supernatant is diluted and loaded onto an SPE cartridge (e.g., C18 or a polymeric sorbent).
-
The cartridge is washed to remove interferences.
-
The analyte is then eluted with a small volume of an appropriate solvent.
-
The eluate is evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]
-
-
Instrumentation (LC-MS/MS):
-
The LC-MS/MS parameters are generally similar to those described in Method 1. The specific gradient and MRM transitions would be optimized for the instrument used.
-
Data Presentation: Comparison of Method Performance
The following tables summarize the quantitative performance data from various studies on Tebufenozide analysis. These values are indicative of the performance that can be expected from these methods.
Table 1: Recovery and Precision Data for Tebufenozide Analysis
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Method | Reference |
| Cabbage | 0.005 | 77.2 - 107.3 | < 8.8 | QuEChERS | [7] |
| Cabbage | 0.01 | 77.2 - 107.3 | < 8.8 | QuEChERS | [7] |
| Cabbage | 0.1 | 77.2 - 107.3 | < 8.8 | QuEChERS | [7] |
| Vegetables | 0.004 | 90 - 110 | < 8 | SPE | [1] |
| Vegetables | 0.01 | 90 - 110 | < 8 | SPE | [1] |
| Vegetables | 0.02 | 90 - 110 | < 8 | SPE | [1] |
| Fruit | Not Specified | 62.02 - 96.50 | < 11.58 | QuEChERS | [6] |
| Tea | Not Specified | 80.55 - 110.15 | < 11.58 | QuEChERS | [6] |
Table 2: Linearity and Limits of Quantification (LOQ)
| Matrix | Linearity Range (ng/mL or µg/L) | Correlation Coefficient (r²) | LOQ (mg/kg or µg/kg) | Method | Reference |
| Vegetables | 5.0 - 200 ng/mL | > 0.996 | 0.004 mg/kg | SPE | [1] |
| Cabbage & Soil | Not Specified | Not Specified | 0.005 mg/kg | QuEChERS | [7] |
| Fruit, Tea, Veg. Oil | 0.2 - 200 µg/L | ≥ 0.9994 | 0.13 - 1.24 µg/kg | QuEChERS | [6] |
Mandatory Visualization
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of Tebufenozide analysis.
Caption: Workflow for an inter-laboratory comparison of Tebufenozide analysis.
Conclusion
The analysis of Tebufenozide residues in food matrices can be reliably performed using either QuEChERS or SPE-based sample preparation methods followed by LC-MS/MS. Both approaches demonstrate good recovery and precision. The choice of method may depend on the specific matrix and the available resources in the laboratory. For an inter-laboratory comparison, the use of a common, well-characterized internal standard is paramount to ensure the comparability and accuracy of the results across different laboratories. The data presented in this guide can serve as a valuable resource for laboratories aiming to establish or validate their analytical methods for Tebufenozide.
References
- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. lcms.cz [lcms.cz]
- 4. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Pesticide Analysis: A Comparative Guide to Tebufenozide-d9 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pesticides, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of Tebufenozide-d9, a deuterated stable isotope-labeled internal standard, against other common internal standards used in mass spectrometry-based pesticide analysis.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative analysis.[1] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium, a stable, heavier isotope of hydrogen. This subtle modification results in a compound that is chemically and physically almost identical to the target analyte, Tebufenozide, but with a different mass that allows it to be distinguished by a mass spectrometer.[2] This near-identical behavior is the key to its superior performance in compensating for analytical variability.
Performance Comparison: Accuracy and Precision
The primary advantage of using a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of quantitative measurements.[1] Non-deuterated internal standards, which are typically structurally similar but not identical to the analyte, may have different retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects, resulting in reduced accuracy and precision.[1]
| Internal Standard Strategy | Matrix | Analyte | Accuracy (%) | Relative Standard Deviation (%RSD) |
| Without Internal Standard | Cannabis Flower | Imidacloprid | Varies by >60% | >50% |
| With Deuterated Internal Standard | Cannabis Flower | Imidacloprid | Within 25% | <20% |
Table 1: Comparison of analytical performance with and without the use of deuterated internal standards in a complex matrix. Data is representative of the improvements seen when using isotopically labeled standards.[3]
As the data indicates, the use of deuterated internal standards significantly reduces the variability caused by matrix effects, leading to more accurate and reproducible results.[3]
How Deuterated Internal Standards Mitigate Common Analytical Challenges
The near-identical physicochemical properties of this compound to Tebufenozide allow it to effectively compensate for a range of potential errors in the analytical workflow:
-
Sample Preparation: Losses of the analyte during extraction and cleanup steps are mirrored by the internal standard.
-
Injection Volume Variability: Any inconsistencies in the injected volume will affect both the analyte and the internal standard proportionally.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting matrix components will impact both the analyte and the co-eluting deuterated internal standard to the same degree.[2]
Below is a diagram illustrating the logical relationship of how an ideal internal standard corrects for these variabilities.
Caption: Logical workflow demonstrating how a co-eluting internal standard like this compound corrects for variability at different stages of the analytical process to ensure accurate quantification.
Experimental Protocols
A robust analytical method is crucial for achieving reliable results. The following is a representative experimental protocol for the analysis of pesticide residues, including Tebufenozide, using a deuterated internal standard like this compound. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
Objective: To extract and quantify Tebufenozide from a complex matrix (e.g., fruits, vegetables, or soil) using this compound as an internal standard for accurate quantification by LC-MS/MS.
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to the sample.
-
Extraction: Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), cap, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquot Transfer: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a suitable sorbent (e.g., PSA, C18) to remove matrix interferences.
-
Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at >3000 rcf for 5 minutes.
3. LC-MS/MS Analysis
-
Sample Dilution: Dilute the final extract with a suitable solvent (e.g., methanol/water) before injection.
-
Instrumentation: Analyze the sample using a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Tebufenozide and this compound for confident identification and quantification.
-
The workflow for this experimental protocol is visualized below.
Caption: A typical experimental workflow for pesticide residue analysis using the QuEChERS method with an internal standard, followed by LC-MS/MS detection.
Conclusion
While other internal standards can offer a more cost-effective solution, the experimental evidence and fundamental principles of analytical chemistry strongly support the use of deuterated internal standards like this compound for achieving the highest quality data in quantitative pesticide analysis. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects and other sources of analytical variability makes them the superior choice for demanding applications in research, regulatory compliance, and drug development where accuracy and reliability are paramount.
References
The Gold Standard: Justification for Using Deuterated Analogs as Internal Standards in Residue Analysis
In the precise world of residue analysis, achieving accurate and reproducible quantification is paramount for researchers, scientists, and drug development professionals. The choice of an internal standard (IS) is a critical decision that significantly impacts data integrity, especially when dealing with complex matrices. This guide provides an objective comparison, supported by experimental data, to justify the use of deuterated analogs as the superior choice for internal standards in mass spectrometry-based residue analysis.
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish the standard from the analyte, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3] This co-elution is the cornerstone of their effectiveness in compensating for variations that can compromise analytical accuracy.[3]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in residue analysis is the "matrix effect," where co-eluting components from the sample matrix (e.g., plasma, soil, food) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This leads to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to significantly improved accuracy and precision.[6]
Performance Comparison: Deuterated vs. Alternative Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to other approaches, such as using a structural analog or no internal standard at all.
| Analyte | Internal Standard | Matrix | Accuracy (% of True Value) | Precision (% RSD) | Reference |
| Imidacloprid | No Internal Standard | Cannabis Oil | 145% | >50% | [7][8] |
| Imidacloprid | Deuterated Analog | Cannabis Oil | 105% | <20% | [7][8] |
| Imidacloprid | No Internal Standard | Gummy Bear | 65% | >50% | [7][8] |
| Imidacloprid | Deuterated Analog | Gummy Bear | 98% | <20% | [7][8] |
| Myclobutanil | No Internal Standard | Topical Cream | 155% | >50% | [7][8] |
| Myclobutanil | Deuterated Analog | Topical Cream | 108% | <20% | [7][8] |
| Kahalalide F | Structural Analog | Plasma | 96.8% | 8.6% | [9] |
| Kahalalide F | Deuterated Analog | Plasma | 100.3% | 7.6% | [9] |
Table 1: Comparison of Accuracy and Precision with Different Internal Standard Strategies. This table clearly illustrates that in the absence of an internal standard, the matrix effect can lead to significant inaccuracies and high variability. While a structural analog improves performance, the deuterated internal standard provides the most accurate and precise results by effectively compensating for matrix-induced signal fluctuations.
Experimental Workflows and Logical Framework
The use of a deuterated internal standard is integrated into the analytical workflow from the very beginning to account for variability in all subsequent steps.
Figure 1: Experimental workflow for residue analysis using a deuterated internal standard.
The logic behind the improved accuracy is based on the ratiometric measurement which corrects for variations.
Figure 2: Logical diagram illustrating the correction of analytical variability.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are two common protocols for residue analysis.
Protocol 1: QuEChERS Method for Pesticide Residue Analysis in Food
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in food matrices.[10][11]
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to achieve a uniform consistency.[12]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[12]
-
Add the deuterated internal standard solution.[13]
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[12]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).[11]
-
Shake vigorously for 1 minute.[11]
-
Centrifuge at >1,500 rcf for 1-5 minutes.[12]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
LC-MS/MS Analysis:
-
Take an aliquot of the cleaned extract for analysis.[11]
-
The final extract is analyzed by a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Protocol 2: Immunosuppressant Analysis in Whole Blood
This protocol is adapted for the simultaneous analysis of immunosuppressants like cyclosporine A, tacrolimus, and sirolimus.[15]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample, calibrator, or quality control sample, add the deuterated internal standard mix.[7]
-
Add 250 µL of a precipitation reagent (e.g., zinc sulfate solution in methanol/water) to precipitate proteins.[7]
-
Vortex vigorously for 30 seconds.[7]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[7]
-
Transfer the supernatant to a clean vial for analysis.[7]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or phenyl-hexyl column is typically used.[7]
-
Mobile Phase: A gradient of water with 0.5% formic acid and acetonitrile is commonly employed.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions (MRM) for each analyte and its corresponding deuterated internal standard.[7]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to its deuterated internal standard.[7]
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[7]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. texilajournal.com [texilajournal.com]
Certificate of analysis interpretation for Tebufenozide-d9 reference material
For researchers, scientists, and drug development professionals requiring precise analytical standards, understanding the nuances of a Certificate of Analysis (CoA) is paramount. This guide provides a detailed comparison of Tebufenozide-d9 and its non-deuterated counterpart, Tebufenozide, as reference materials. By interpreting the data typically presented in a CoA, users can make informed decisions about the suitability of these standards for their specific applications, such as in pharmacokinetic studies or as internal standards in mass spectrometry-based assays.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data points that would be found on a representative Certificate of Analysis for both this compound and standard Tebufenozide reference materials.
Table 1: Comparison of Typical Specifications for this compound and Tebufenozide Reference Materials
| Parameter | This compound | Tebufenozide |
| Chemical Name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide-2,4,6-d3 | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide |
| CAS Number | 2469006-89-9 | 112410-23-8[1][2] |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | C₂₂H₂₈N₂O₂[1] |
| Molecular Weight | 361.53 g/mol | 352.47 g/mol [1] |
| Chemical Purity (by HPLC) | ≥98% | ≥98% |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| Identity Confirmation | ¹H-NMR, LC-MS | ¹H-NMR, LC-MS |
| Physical Appearance | White to off-white solid | White to off-white solid |
Experimental Protocols
The certification of a reference material relies on a series of rigorous analytical tests. Below are the detailed methodologies for the key experiments cited in the CoA.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural identity of the reference material is confirmed by ¹H-NMR. The spectrum of the test material is compared against the known spectrum of Tebufenozide. For this compound, the absence of proton signals at specific deuterated positions confirms the isotopic labeling.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of the reference material is determined using HPLC with UV detection. This technique separates the main compound from any potential impurities.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Quantification : The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Isotopic Purity Assessment by Mass Spectrometry (MS)
For this compound, the isotopic purity is a critical parameter. This is typically determined by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Analysis : The mass spectrum will show the distribution of ions corresponding to different isotopic incorporations (e.g., d0 to d9). The isotopic purity is calculated from the relative intensities of these ions.
Mandatory Visualizations
To further clarify the processes and logical relationships involved in the certification of these reference materials, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Tebufenozide-d9: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Tebufenozide-d9, a deuterated analog of the insecticide Tebufenozide. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
This compound, like its non-deuterated counterpart, is recognized as being harmful if ingested and can cause significant eye irritation.[1] Furthermore, it poses a considerable environmental threat, being very toxic to aquatic organisms and causing long-term adverse effects in aquatic environments.[2] Therefore, it is imperative that this compound and its containers are managed as hazardous waste from the point of use through to final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3][4]
Step-by-Step Disposal Protocol
The following procedures are designed to provide a clear, actionable plan for the disposal of unwanted this compound and its containers.
1. Managing Unused or Waste this compound:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or water contaminated with it, down the sink or into any sewer system.[5][6] This is to prevent contamination of waterways, as municipal water treatment systems may not effectively remove such compounds.[6]
-
Hazardous Waste Collection: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be kept closed when not in use and stored in a designated, secure hazardous waste accumulation area.
-
Consult Local Regulations: Disposal of this chemical is governed by local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal. You can also seek guidance from your local solid waste management authority or environmental agency.[6]
2. Decontamination of Empty Containers:
-
Triple Rinsing Procedure: To ensure that empty containers are properly decontaminated and can be disposed of safely, a triple-rinse procedure should be followed.[5]
-
Empty the container of all remaining this compound into the designated hazardous waste container.
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., methanol or another solvent in which Tebufenozide is soluble).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat this rinsing process two more times.
-
-
Disposal of Rinsed Containers: After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, it is crucial to confirm this with your local regulations or EHS department, as some jurisdictions may have stricter rules. Never reuse empty pesticide or chemical containers for any other purpose.[6][7]
3. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Contain the Spill: Prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools.[1] Place the collected waste into a labeled hazardous waste container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of Tebufenozide.
| Property | Value | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [2] |
| Melting Point | 190 - 195 °C | [8] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals and are in line with guidelines from safety data sheets and environmental protection agencies. The triple-rinsing method is a standard and widely accepted protocol for the decontamination of empty pesticide and chemical containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound and its containers.
References
- 1. agilent.com [agilent.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. greenlife.co.ke [greenlife.co.ke]
- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 5. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. epa.gov [epa.gov]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Essential Safety and Logistical Information for Handling Tebufenozide-d9
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for Tebufenozide-d9, a deuterated analog of the insecticide Tebufenozide. Adherence to these guidelines is critical for minimizing exposure risks and ensuring environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Tebufenozide is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While it is generally not irritating to the skin, it may cause slight temporary eye irritation[1][2]. At extremely high doses, it has the potential to affect the blood and blood-forming organs[2][3]. Therefore, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes[4]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Never wear leather or cotton gloves[5]. |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat should be worn for low-volume handling. For larger quantities or potential for splashing, a chemical-resistant suit (e.g., Tyvek®) is advised[4][6]. |
| Respiratory Protection | N95 respirator or higher | Required when handling the solid form to prevent inhalation of dust, or if aerosols may be generated. A full-face respirator offers both respiratory and eye protection[6][7]. |
| Foot Protection | Closed-toe shoes | Required in a laboratory setting. For larger scale operations, chemical-resistant boots are recommended[4]. |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard symbols.
-
Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area[8]. The storage location should be separate from incompatible materials and foodstuffs. Keep out of reach of children[7].
2.2. Preparation and Use:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and to contain any potential spills[8].
-
PPE Donning: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Aliquoting: If working with the solid form, handle it carefully to avoid creating dust. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact the appropriate safety personnel.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
3.1. Waste Disposal:
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Facility: Wastes must be disposed of through an approved waste disposal facility[9]. Do not pour waste down the drain or dispose of it with regular trash.
3.2. Container Disposal:
-
Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent before disposal[10][11].
-
Rinsate Collection: The rinsate from the triple-rinsing process should be collected and treated as hazardous waste.
-
Final Disposal: After triple-rinsing, the container can be offered for recycling if permissible by local regulations, or punctured and disposed of in a sanitary landfill[10].
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. maine.gov [maine.gov]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. solutionsstores.com [solutionsstores.com]
- 7. greenlife.co.ke [greenlife.co.ke]
- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 9. manuals.plus [manuals.plus]
- 10. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 11. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
